molecular formula C22H20ClNO3 B15619952 CCW16 CAS No. 2361138-33-0

CCW16

Cat. No.: B15619952
CAS No.: 2361138-33-0
M. Wt: 381.8 g/mol
InChI Key: DPADEQNOMBTITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCW16 is a useful research compound. Its molecular formula is C22H20ClNO3 and its molecular weight is 381.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2361138-33-0

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

N-benzyl-2-chloro-N-[4-(4-methoxyphenoxy)phenyl]acetamide

InChI

InChI=1S/C22H20ClNO3/c1-26-19-11-13-21(14-12-19)27-20-9-7-18(8-10-20)24(22(25)15-23)16-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3

InChI Key

DPADEQNOMBTITM-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

CCW16: A Covalent Approach to Targeted Protein Degradation via RNF4 Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the mechanism of action of CCW16, a covalent ligand designed to recruit the E3 ubiquitin ligase RNF4 for targeted protein degradation. It is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation. This document details the molecular interactions, quantitative data, and experimental methodologies that underpin the function of this compound and its application in bifunctional degraders.

Core Mechanism of Action: Covalent Recruitment of RNF4

Targeted protein degradation has emerged as a powerful therapeutic strategy, utilizing small molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] This is often achieved through the use of heterobifunctional molecules, or Proteolysis Targeting Chimeras (PROTACs), which consist of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase.[2] While a limited number of E3 ligases are commonly used in PROTAC design, there is a significant effort to expand the repertoire of recruitable E3 ligases.[2]

This compound is a cysteine-reactive small molecule that was identified through an activity-based protein profiling (ABPP) screen as a covalent ligand for the E3 ubiquitin ligase RNF4.[3] The mechanism of action of this compound as an RNF4 recruiter is multifaceted:

  • Covalent Modification of RNF4: this compound contains a chloroacetamide electrophile that forms a covalent bond with specific cysteine residues within the RING domain of RNF4.[4] Mass spectrometry analysis has identified that this compound covalently modifies the zinc-coordinating cysteines C132 and C135 of RNF4.[3]

  • Non-inhibitory Binding: Crucially, the covalent binding of this compound to RNF4 is non-functional, meaning it does not inhibit the intrinsic autoubiquitination activity of the E3 ligase.[3][5] This allows the recruited RNF4 to remain catalytically competent for ubiquitination of a target protein.

  • Application in Bifunctional Degraders: The properties of this compound make it a suitable E3 ligase recruiter for the design of PROTACs. A notable example is CCW 28-3 , a bifunctional degrader created by linking this compound to JQ1, a well-characterized inhibitor of the BET bromodomain protein family.[3][6]

  • Ternary Complex Formation and Target Degradation: CCW 28-3 facilitates the formation of a ternary complex between BRD4 (a member of the BET family) and RNF4.[5] This proximity enables RNF4 to polyubiquitinate BRD4, marking it for degradation by the 26S proteasome.[3][5] The degradation of BRD4 by CCW 28-3 has been shown to be dependent on both the proteasome and the presence of RNF4.[3][6]

Signaling Pathway of CCW 28-3 Mediated BRD4 Degradation

CCW16_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation BRD4 BRD4 (Target Protein) CCW28_3 CCW 28-3 (Degrader) (this compound-Linker-JQ1) BRD4->CCW28_3 JQ1 moiety binding RNF4 RNF4 (E3 Ligase) PolyUb Poly-Ubiquitin Chain BRD4->PolyUb Attached CCW28_3->RNF4 This compound covalent binding to C132/C135 RNF4->BRD4 Polyubiquitination E2 E2 (Ub-Conjugating Enzyme) E1 E1 (Ub-Activating Enzyme) E1->E2 Ub Transfer E2->RNF4 E2~Ub Recruitment Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation

Caption: CCW 28-3 mediated degradation of BRD4 via RNF4 recruitment.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its derivative, CCW 28-3.

Table 1: RNF4 Engagement

CompoundAssay TypeTargetIC50 (µM)Cell Line/SystemReference
This compoundGel-based ABPPRNF41.8Purified Protein[3]
CCW 28-3Gel-based ABPPRNF40.54Purified Protein[3][7]

Table 2: BRD4 Degradation by CCW 28-3

CompoundTarget ProteinDegradation CharacteristicsCell LineReference
CCW 28-3BRD4Time- and dose-responsive degradation.[3]231MFP breast cancer cells[3]

Note: While dose- and time-dependent degradation of BRD4 by CCW 28-3 has been demonstrated, specific DC50 and Dmax values from a comprehensive dose-response curve are not explicitly reported in the cited literature. The degradation was shown to be less potent and complete compared to other well-established BRD4 degraders like MZ1.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.

Gel-Based Activity-Based Protein Profiling (ABPP)

This protocol is used to assess the covalent binding and determine the IC50 of ligands against RNF4.

  • Protein and Ligand Preparation:

    • Purified RNF4 protein is used.

    • Covalent ligands (e.g., this compound, CCW 28-3) are prepared in DMSO stocks.

    • A cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-Rhodamine), is used for competitive binding.[8]

  • Assay Procedure:

    • Pre-incubate purified RNF4 protein (e.g., 0.1 µg) with varying concentrations of the covalent ligand or DMSO vehicle for 30 minutes at room temperature.[3][8]

    • Add the IA-Rhodamine probe (e.g., 100 nM) to the mixture and incubate for an additional 30-60 minutes at room temperature.[3][8]

    • Quench the reaction by adding Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.[3]

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.[3]

  • Data Analysis:

    • Quantify the fluorescence intensity of the bands corresponding to RNF4 using densitometry software.[3]

    • The percentage of inhibition of probe labeling is calculated relative to the DMSO-treated control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the ligand concentration and fitting the data to a dose-response curve.[3]

In Vitro RNF4 Autoubiquitination Assay

This assay is performed to determine if the covalent ligand inhibits the catalytic activity of RNF4.

  • Reaction Components:

    • RNF4 (e.g., 200 nM)[3]

    • E1 ubiquitin-activating enzyme (e.g., 50 nM)[3]

    • E2 ubiquitin-conjugating enzyme (e.g., UBE2D1, 400 nM)[3]

    • Flag-tagged ubiquitin (e.g., 4000 nM)[3]

    • ATP (e.g., 200 µM)[3]

    • Ubiquitination assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM MgCl2, 5 mM DTT, pH 7.4)[3]

  • Assay Procedure:

    • Pre-incubate RNF4 with the covalent ligand (e.g., this compound or CCW 28-3) or DMSO vehicle in ubiquitination assay buffer for 30 minutes at room temperature.[3]

    • Initiate the ubiquitination reaction by adding E1, E2, Flag-ubiquitin, and ATP.[3]

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).[3][9]

    • Stop the reaction by adding Laemmli sample buffer and boiling.[3]

    • Analyze the reaction products by SDS-PAGE and Western blotting using an anti-Flag or anti-RNF4 antibody to detect polyubiquitinated RNF4.[9]

Cell-Based Protein Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., 231MFP breast cancer cells) in culture plates and allow them to adhere overnight.[1]

    • Treat the cells with varying concentrations of the degrader (e.g., CCW 28-3) or DMSO vehicle for the desired time points (e.g., 4, 8, 16, 24 hours).[1]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]

    • Incubate the lysate on ice for 30 minutes.[1]

    • Clarify the lysate by centrifugation to remove cell debris.[1]

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[2]

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[1]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[2]

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4°C.[2]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Detect the chemiluminescent signal using an imaging system.[1]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[1]

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]

Covalent Docking of this compound to RNF4

This computational method is used to model the binding pose of this compound at the RNF4 active site.

  • Protein and Ligand Preparation:

    • A crystal structure of human RNF4 (e.g., PDB code 4PPE) is used.[3]

    • The protein structure is prepared using software such as Schrödinger's Maestro. This includes adding missing loops and side chains, assigning protonation states (assuming pH 7.0), and removing water molecules.[3]

    • The zinc ion coordinated by the target cysteines is typically removed for docking purposes.[3]

    • The 3D structure of this compound is prepared using a ligand preparation tool (e.g., LigPrep).[3]

  • Docking Procedure:

    • A covalent docking program is used (e.g., Schrödinger's covalent docking).[10]

    • The reactive cysteine residues (C132 or C135) on RNF4 are defined as the center of the binding grid.[10]

    • This compound is specified as the ligand.

    • The reaction type is defined (e.g., nucleophilic substitution).[10]

    • The docking calculation is performed to generate potential binding poses.

  • Analysis:

    • The resulting docked poses are analyzed to understand the interactions between this compound and the amino acid residues of RNF4.[10]

Experimental and Logical Workflow

The discovery and validation of this compound as an RNF4 recruiter followed a systematic workflow.

CCW16_Workflow cluster_Discovery Discovery & Optimization cluster_Validation Mechanism Validation cluster_Application PROTAC Application Screen Covalent Ligand Screen (Gel-based ABPP vs. RNF4) Hit_ID Hit Identification (TRH 1-23) Screen->Hit_ID Optimization SAR & Optimization Hit_ID->Optimization This compound Lead Ligand: this compound (IC50 = 1.8 µM) Optimization->this compound Binding_Site Binding Site Mapping (LC-MS/MS) Identified C132/C135 This compound->Binding_Site Docking Covalent Docking (In Silico Modeling) This compound->Docking Activity_Assay RNF4 Autoubiquitination Assay (No inhibition observed) This compound->Activity_Assay Synthesis Synthesize Degrader (CCW 28-3 = this compound + JQ1) This compound->Synthesis Degradation_Assay Cell-Based Degradation Assay (Western Blot for BRD4) Synthesis->Degradation_Assay Mechanism_Confirmation Mechanism Confirmation (Proteasome & RNF4 dependency) Degradation_Assay->Mechanism_Confirmation

Caption: Workflow for the discovery and validation of this compound as an RNF4 recruiter.

Off-Target Effects: Induction of Ferroptosis

A significant consideration in the development of this compound-based molecules is the observation of off-target effects. Recent studies have shown that this compound and PROTACs derived from it can induce ferroptosis, a form of iron-dependent regulated cell death, in an RNF4-independent manner.[11] This is attributed to the chloro-N-acetamide covalent warhead, which can react with a broad range of cellular proteins, including peroxiredoxins, leading to oxidative stress and lipid peroxidation.[11] This finding highlights the importance of thorough off-target profiling and suggests that the chloro-N-acetamide moiety may lead to undesired toxicities.

Conclusion

This compound represents a novel covalent recruiter of the E3 ligase RNF4 for targeted protein degradation. Its mechanism of action relies on the non-inhibitory, covalent modification of cysteines in the RNF4 RING domain. The bifunctional degrader CCW 28-3 demonstrates the utility of this compound in mediating the proteasomal degradation of the target protein BRD4. However, the off-target induction of ferroptosis by the chloro-N-acetamide warhead presents a challenge for its therapeutic development. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers in the field to understand and potentially build upon this work to develop more potent and selective RNF4-based degraders.

References

Discovery and Initial Characterization of CCW16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of the covalent ligand CCW16. Initially identified as a recruiter for the RNF4 E3 ligase, subsequent research has revealed its broader biological activities, including the induction of ferroptosis. This guide details the quantitative data associated with this compound and its derivatives, outlines the key experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a cysteine-reactive covalent ligand discovered through an activity-based protein profiling (ABPP) screen aimed at identifying novel recruiters for E3 ubiquitin ligases.[1] The initial focus of its characterization was on its ability to engage the E3 ligase RNF4 and facilitate the degradation of target proteins when incorporated into a proteolysis-targeting chimera (PROTAC). The resultant PROTAC, CCW28-3, which links this compound to the BET bromodomain inhibitor JQ1, demonstrated the potential of this scaffold for targeted protein degradation.[1] However, further studies revealed that this compound is not selective for RNF4 and interacts with a wide range of cysteine-containing proteins, leading to an RNF4-independent induction of ferroptosis.[2][3] This guide synthesizes the key findings from the initial discovery to the elucidation of its off-target effects.

Data Presentation

Quantitative Ligand-Target Engagement

The potency of this compound and its derivative, CCW28-3, in engaging RNF4 was determined using a competitive gel-based activity-based protein profiling (ABPP) assay.

CompoundTargetIC50 (μM)
This compoundRNF41.8[1]
CCW28-3RNF40.54[1]
Targeted Protein Degradation

CCW28-3 was shown to induce the degradation of the BET bromodomain protein BRD4 in 231MFP breast cancer cells in a time- and dose-dependent manner.[1] While specific DC50 and Dmax values are not available in the primary literature, the degradation was confirmed to be dependent on the proteasome.

Off-Target Profile and Ferroptosis Induction

Subsequent proteomic analyses revealed that this compound is a non-selective covalent ligand, binding to a large number of cysteine-containing proteins, with members of the peroxiredoxin family being notable off-targets.[3] This broad reactivity is associated with the induction of ferroptosis, an iron-dependent form of programmed cell death. Key markers of ferroptosis observed upon treatment with this compound include the upregulation of heme oxygenase-1 (HMOX1) and an increase in lipid peroxidation.[2][3]

Experimental Protocols

Gel-Based Activity-Based Protein Profiling (ABPP) for IC50 Determination

This protocol was utilized to determine the potency of this compound and its analogues for RNF4.

  • Protein Incubation: Recombinant human RNF4 protein is pre-incubated with varying concentrations of the covalent ligand (e.g., this compound) for 30 minutes at room temperature to allow for covalent modification.

  • Probe Labeling: A cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-rhodamine), is added to the protein-ligand mixture and incubated for 1 hour. This probe labels the remaining accessible cysteine residues on RNF4.

  • SDS-PAGE: The protein samples are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size.

  • In-Gel Fluorescence Scanning: The gel is visualized using a fluorescence scanner to detect the signal from the IA-rhodamine probe.

  • Quantification: The fluorescence intensity of the RNF4 band at each ligand concentration is quantified using densitometry. The IC50 value is calculated as the concentration of the ligand that results in a 50% reduction in the fluorescent signal compared to the vehicle control.[1]

Western Blotting for BRD4 Degradation

This method was employed to assess the degradation of BRD4 in cells treated with CCW28-3.

  • Cell Treatment: 231MFP breast cancer cells are treated with varying concentrations of CCW28-3 or vehicle (DMSO) for a specified duration (e.g., 3 hours).[1]

  • Cell Lysis: The cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of total protein from each sample are separated by SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BRD4. A primary antibody against a loading control protein (e.g., GAPDH) is also used to ensure equal protein loading.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.

  • Analysis: The intensity of the BRD4 band is normalized to the loading control to determine the extent of degradation.

Lipid Peroxidation Assay

This assay is used to measure the accumulation of lipid reactive oxygen species (ROS), a key indicator of ferroptosis.

  • Cell Treatment: Cells (e.g., acute myeloid leukemia cells) are treated with this compound or a vehicle control for a specified time.

  • Staining: The cells are stained with a lipid peroxidation sensor dye, such as C11-BODIPY 581/591. This dye is lipophilic and incorporates into cellular membranes. In its reduced state, it fluoresces red, and upon oxidation by lipid hydroperoxides, it shifts to green fluorescence.

  • Analysis: The shift in fluorescence is quantified using flow cytometry or fluorescence microscopy. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.[4]

Quantification of HMOX1 Expression

The upregulation of HMOX1 is another hallmark of ferroptosis. Its expression can be measured at both the mRNA and protein levels.

  • Quantitative Real-Time PCR (qRT-PCR):

    • RNA Extraction: Total RNA is extracted from cells treated with this compound or a vehicle control.

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

    • PCR Amplification: The cDNA is used as a template for PCR amplification using primers specific for HMOX1 and a reference gene (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

    • Analysis: The relative expression of HMOX1 is calculated using the delta-delta Ct method, normalized to the reference gene.

  • Western Blotting:

    • The protocol is similar to the one described for BRD4 degradation (Section 3.2), but a primary antibody specific for HMOX1 is used.

Visualizations

Discovery and Initial Workflow for this compound

Discovery_Workflow Discovery and Initial Workflow of this compound cluster_discovery Discovery Phase cluster_characterization Initial Characterization ABPP_Screen Activity-Based Protein Profiling (ABPP) Screen against E3 Ligases Hit_ID Identification of this compound as a Cysteine-Reactive Hit for RNF4 ABPP_Screen->Hit_ID IC50_Det IC50 Determination for RNF4 Engagement (Gel-Based ABPP) Hit_ID->IC50_Det PROTAC_Synth Synthesis of CCW28-3 (this compound-Linker-JQ1) IC50_Det->PROTAC_Synth Degradation_Assay BRD4 Degradation Assay (Western Blot) PROTAC_Synth->Degradation_Assay

Caption: Workflow for the discovery and initial characterization of this compound.

Proposed Mechanism of Action for CCW28-3

PROTAC_Mechanism Proposed Mechanism of Action of CCW28-3 CCW28_3 CCW28-3 RNF4 RNF4 E3 Ligase CCW28_3->RNF4 Binds BRD4 BRD4 Protein CCW28_3->BRD4 Binds Ternary_Complex Ternary Complex (RNF4-CCW28-3-BRD4) RNF4->Ternary_Complex BRD4->Ternary_Complex Ubiquitination BRD4 Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation

Caption: CCW28-3 facilitates the degradation of BRD4 via the proteasome.

RNF4-Independent Ferroptosis Pathway of this compound

Ferroptosis_Pathway Proposed RNF4-Independent Ferroptosis Pathway of this compound This compound This compound Off_Targets Broad Cysteine Reactivity (e.g., Peroxiredoxins) This compound->Off_Targets Oxidative_Stress Increased Oxidative Stress Off_Targets->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation HMOX1 Upregulation of HMOX1 Oxidative_Stress->HMOX1 Ferroptosis Ferroptotic Cell Death Lipid_Peroxidation->Ferroptosis HMOX1->Ferroptosis

Caption: this compound induces ferroptosis through off-target engagement.

References

The Dual-Faceted Role of CCW16: From Targeted Protein Degradation to Ferroptosis Induction in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 9, 2025

Abstract

CCW16, a molecule initially identified as a cysteine-reactive covalent ligand for the E3 ubiquitin ligase RNF4, has emerged as a potent inducer of ferroptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and signaling pathways associated with this compound-induced ferroptosis. While developed for its role in proteolysis-targeting chimeras (PROTACs), the intrinsic chemical properties of this compound's chloro-N-acetamide warhead confer a secondary, potent activity: the initiation of iron-dependent, non-apoptotic cell death. This document collates key quantitative data, details essential experimental protocols, and presents visual diagrams of the underlying molecular interactions to serve as a critical resource for researchers in oncology and drug development.

Introduction: The Emergence of this compound-Induced Ferroptosis

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] Unlike apoptosis, it is not dependent on caspase activity and presents a unique therapeutic avenue, particularly for cancer cells resistant to traditional cell death pathways.[1] this compound was originally developed as a covalent ligand to recruit the E3 ubiquitin ligase RNF4 for targeted protein degradation applications.[2] However, subsequent research revealed that this compound and its derivatives induce profound cytotoxicity through a mechanism independent of RNF4 degradation.[2] This off-target effect was identified as ferroptosis, triggered by the molecule's reactive chloro-N-acetamide electrophile.[2] This guide delves into the pivotal study by Gotthardt, Weckesser, et al., which elucidated this novel function of this compound, providing the foundational data and protocols for its study as a ferroptosis inducer.[2]

Core Mechanism of Action

The primary mechanism by which this compound induces ferroptosis is through its broad reactivity with cellular cysteine residues.[2] The chloro-N-acetamide group acts as an electrophile, forming covalent bonds with numerous proteins.[2] This non-selective binding has critical downstream consequences that converge on the induction of oxidative stress and lipid peroxidation.

Key molecular events include:

  • Broad Cysteine Reactivity: this compound does not selectively bind to its intended target, RNF4, in a cellular context. Instead, it covalently modifies a wide range of proteins, including the peroxiredoxin family of antioxidant enzymes.[2]

  • Inhibition of Antioxidant Systems: By binding to peroxiredoxins and other cysteine-containing antioxidant proteins, this compound compromises the cell's ability to neutralize reactive oxygen species (ROS).

  • Induction of Oxidative Stress: The impairment of antioxidant defenses leads to a buildup of ROS, creating a state of significant oxidative stress.

  • Lipid Peroxidation: Elevated ROS levels, in the presence of labile iron, drive the peroxidation of polyunsaturated fatty acids within cellular membranes, a hallmark of ferroptosis.

  • Upregulation of Ferroptosis Markers: Treatment with this compound leads to the increased expression of key ferroptosis markers, such as heme oxygenase-1 (HMOX1).[2]

  • RNF4-Independent Cell Death: The ferroptotic cell death induced by this compound is not dependent on its engagement with or degradation of RNF4.[2]

This cascade of events culminates in overwhelming membrane damage and cell death, which can be rescued by the ferroptosis inhibitor, ferrostatin-1.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Gotthardt, Weckesser, et al., demonstrating the ferroptotic activity of this compound and its derivatives in the OCI-AML2 acute myeloid leukemia cell line.

Table 1: Cell Viability (IC50) of this compound and Related Compounds

Compound IC50 in OCI-AML2 Cells (µM)
This compound ~2.5
This compound-based PROTAC 1a ~1.5
This compound-based PROTAC 1b ~1.0

| RSL3 (Positive Control) | ~0.1 |

Data represents the concentration required to inhibit cell growth by 50% after a 72-hour treatment period, as determined by a CellTiter-Glo (CTG) assay.

Table 2: Induction of Lipid Peroxidation

Treatment (Concentration) Relative Lipid Peroxidation (Fold Change vs. DMSO)
DMSO (Control) 1.0
This compound (5 µM) ~3.5
This compound-based PROTAC 1b (5 µM) ~4.0

| RSL3 (1 µM) | ~5.0 |

Lipid peroxidation was quantified using the C11-BODIPY(581/591) assay after 24 hours of treatment. Data represents the mean fluorescence intensity ratio.

Table 3: Rescue of Cell Viability with Ferroptosis Inhibitor

Treatment Cell Viability (% of DMSO Control)
This compound (5 µM) ~20%
This compound (5 µM) + Ferrostatin-1 (2 µM) ~85%
RSL3 (1 µM) ~15%

| RSL3 (1 µM) + Ferrostatin-1 (2 µM) | ~90% |

Cell viability was measured after 72 hours. Ferrostatin-1 was added as a pretreatment to assess its ability to rescue cells from compound-induced death.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments performed to characterize this compound-induced ferroptosis, based on the protocols described by Gotthardt, Weckesser, et al.

Cell Culture
  • Cell Line: OCI-AML2 (human acute myeloid leukemia)

  • Media: RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% GlutaMAX.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (CellTiter-Glo)
  • Cell Seeding: Seed OCI-AML2 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of media.

  • Compound Treatment: Add serially diluted concentrations of this compound, PROTACs, or control compounds (e.g., RSL3, DMSO) to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader (e.g., Tecan Spark).

  • Analysis: Normalize the data to DMSO-treated control wells and calculate IC50 values using a non-linear dose-response curve fit in appropriate software (e.g., GraphPad Prism).

Lipid Peroxidation Assay (C11-BODIPY™ 581/591)
  • Cell Seeding: Seed OCI-AML2 cells in a 6-well plate at a density of 5 x 10^5 cells per well.

  • Compound Treatment: Treat cells with the desired concentrations of this compound or control compounds for 24 hours.

  • Probe Staining:

    • Harvest and wash the cells with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 500 µL of PBS containing 2 µM C11-BODIPY™ 581/591 dye.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Flow Cytometry:

    • Wash the cells twice with PBS to remove excess dye.

    • Resuspend in 300 µL of FACS buffer (PBS with 1% FBS).

    • Analyze the cells on a flow cytometer (e.g., BD LSRFortessa). The oxidized C11-BODIPY probe is detected in the green channel (FITC), and the reduced form is detected in the red channel (PE-Texas Red).

  • Analysis: The level of lipid peroxidation is determined by the ratio of green to red fluorescence intensity.

Western Blotting for HMOX1 Expression
  • Cell Lysis: Treat OCI-AML2 cells with this compound or controls for 24 hours. Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HMOX1 (e.g., rabbit anti-HMOX1) overnight at 4°C.

    • Incubate with a loading control antibody (e.g., mouse anti-GAPDH) as well.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and processes involved in this compound-induced ferroptosis.

CCW16_Ferroptosis_Pathway cluster_cell Cancer Cell cluster_antioxidant Antioxidant Defense This compound This compound (Chloro-N-acetamide) Peroxiredoxins Peroxiredoxins & Other Cysteine Proteins This compound->Peroxiredoxins Covalent Binding (Inhibition) ROS Reactive Oxygen Species (ROS) ↑ Peroxiredoxins->ROS Neutralizes GSH Glutathione (GSH) GSH->ROS Neutralizes Lipid_Peroxidation Lipid Peroxidation ↑ ROS->Lipid_Peroxidation Drives Ferroptosis Ferroptotic Cell Death Lipid_Peroxidation->Ferroptosis Leads to HMOX1 HMOX1 Expression ↑ Ferroptosis->HMOX1 Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_Peroxidation Inhibits

Caption: Signaling pathway of this compound-induced ferroptosis.

Lipid_Peroxidation_Workflow start Seed OCI-AML2 Cells (6-well plate) treat Treat with this compound or Controls (24 hours) start->treat stain Stain with C11-BODIPY (30 min at 37°C) treat->stain wash Wash Cells with PBS stain->wash acquire Acquire Data via Flow Cytometry wash->acquire analyze Analyze Ratio of Green:Red Fluorescence acquire->analyze end Quantify Lipid Peroxidation analyze->end

References

Unraveling the RNF4-Independent Activities of CCW16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCW16, initially identified as a covalent ligand for the E3 ubiquitin ligase RNF4, has demonstrated significant biological activity independent of its intended target. Emerging research reveals that the potent cellular effects of this compound are not mediated by the degradation of RNF4 but rather through the induction of ferroptotic cell death. This is attributed to the high reactivity of its chloro-N-acetamide electrophile, which leads to covalent modification of a broad spectrum of cellular proteins containing accessible cysteine residues, most notably peroxiredoxins. This technical guide provides an in-depth analysis of the RNF4-independent effects of this compound, detailing the underlying molecular mechanisms, experimental methodologies to assess its activity, and the quantitative data supporting these off-target effects.

Introduction: The Dual Nature of this compound

RNF4 is a SUMO-targeted ubiquitin E3 ligase that plays a crucial role in maintaining genome and proteome integrity by recognizing and ubiquitinating poly-SUMOylated proteins, targeting them for proteasomal degradation or altering their function.[1][2] Its involvement in critical cellular processes, including the DNA damage response, has positioned it as a potential therapeutic target in oncology.[3][4]

This compound was developed as a covalent ligand intended to recruit RNF4 for targeted protein degradation applications, such as in the design of Proteolysis Targeting Chimeras (PROTACs).[5][6] However, subsequent investigations have revealed a more complex and promiscuous mechanism of action. While this compound does bind to recombinant RNF4 in vitro, it fails to induce its degradation within a cellular context.[1][7] Instead, this compound and its derivatives trigger a potent, RNF4-independent cell death pathway identified as ferroptosis.[1][7] This off-target activity is a consequence of the reactive chloro-N-acetamide moiety, which covalently modifies numerous cellular proteins, leading to oxidative stress and lipid peroxidation.[7]

This guide will dissect the RNF4-independent activities of this compound, providing a comprehensive resource for researchers investigating its mechanism of action and for drug development professionals considering the implications of such off-target effects.

RNF4-Independent Mechanism of Action: Induction of Ferroptosis

The primary RNF4-independent effect of this compound is the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This process is initiated by the broad reactivity of the chloro-N-acetamide group present in this compound.

Covalent Targeting of a Broad Spectrum of Cellular Proteins

In a cellular environment, biotin-labeled this compound has been shown to covalently bind to a large number of proteins.[7] Mass spectrometry analysis of cell lysates treated with biotin-CCW16 revealed the enrichment of approximately 1200 proteins compared to a biotin-only control.[7] This widespread reactivity highlights the promiscuous nature of the this compound electrophile.

Inhibition of Peroxiredoxins and Induction of Oxidative Stress

Among the numerous targets of this compound are members of the peroxiredoxin family.[1][7] Peroxiredoxins are critical antioxidant enzymes that play a key role in detoxifying reactive oxygen species (ROS). Covalent modification and inhibition of peroxiredoxins by this compound leads to an accumulation of ROS, creating a state of oxidative stress.

Upregulation of Ferroptosis Markers

The induction of oxidative stress by this compound triggers a cellular response characteristic of ferroptosis. Key markers of this pathway are upregulated upon treatment with this compound, independent of RNF4 status.[7]

  • Heme Oxygenase-1 (HMOX1): A well-established marker of oxidative stress and ferroptosis, HMOX1 expression is drastically induced in cells treated with this compound.[7] This upregulation is observed in both wild-type and RNF4 knockout cells, confirming the RNF4-independent nature of this effect.[7]

  • Lipid Peroxidation: this compound treatment leads to an increase in lipid peroxidation, a hallmark of ferroptosis.[7]

  • NRF2 Activation: The transcription factor NRF2, a master regulator of the antioxidant response, is activated in response to the oxidative stress induced by this compound.[7]

The signaling pathway for this compound-induced ferroptosis can be visualized as follows:

CCW16_Ferroptosis_Pathway This compound This compound Peroxiredoxins Peroxiredoxins & Other Cysteine-Containing Proteins This compound->Peroxiredoxins Covalent Modification ROS Increased ROS Peroxiredoxins->ROS Inhibition Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation NRF2 NRF2 Activation ROS->NRF2 Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis HMOX1 HMOX1 Upregulation NRF2->HMOX1

Figure 1: this compound-Induced Ferroptosis Pathway.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the interaction of this compound with RNF4 and its cellular effects.

Table 1: In Vitro Binding of this compound to RNF4

ParameterValueReference
IC50 vs. IA-rhodamine labeling of RNF4 1.8 µM[5][6]

Table 2: Cellular Effects of this compound and Derivatives

Cell LineCompoundEffectObservationReference
HeLa biotin-CCW16Broad Covalent Binding~1200 proteins significantly enriched[7]
HeLa This compound, PROTAC 1a, PROTAC 2cInduction of Ferroptosis MarkerDrastic induction of HMOX1[7]
HeLa (RNF4 KO) This compound, this compound-based PROTACsRNF4-Independent HMOX1 UpregulationHMOX1 upregulation persists[7]
231MFP Breast Cancer Cells CCW 28-3 (this compound-JQ1 PROTAC)BRD4 DegradationTime and dose-responsive degradation of BRD4[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the RNF4-independent effects of this compound.

Cell Viability and Ferroptosis Assays
  • Objective: To assess the cytotoxic effects of this compound and determine the mechanism of cell death.

  • Methodology:

    • Seed cells (e.g., HeLa, AML cell lines) in 96-well plates.

    • Treat cells with a dose range of this compound or its derivatives for a specified time course (e.g., 24, 48, 72 hours).

    • Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • To confirm ferroptosis, co-treat cells with known inhibitors of ferroptosis (e.g., ferrostatin-1, liproxstatin-1) and assess for rescue of cell viability.

    • Measure lipid peroxidation using a fluorescent probe such as C11-BODIPY™ 581/591 (Thermo Fisher Scientific) followed by flow cytometry analysis.

Identification of this compound Covalent Targets by Mass Spectrometry
  • Objective: To identify the cellular proteins that are covalently modified by this compound.

  • Methodology:

    • Synthesize a biotinylated version of this compound (biotin-CCW16).

    • Lyse cells (e.g., HeLa) and incubate the lysate with biotin-CCW16 or biotin (B1667282) alone (as a control).

    • Perform a streptavidin pulldown to enrich for biotin-labeled proteins.

    • Elute the bound proteins and prepare them for mass spectrometry analysis (e.g., in-solution trypsin digestion).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the enriched proteins in the biotin-CCW16 sample relative to the biotin control.

The workflow for identifying this compound targets is illustrated below:

Experimental_Workflow Cell_Lysate Cell Lysate Incubation Incubation with biotin-CCW16 or biotin Cell_Lysate->Incubation Pulldown Streptavidin Pulldown Incubation->Pulldown Elution Elution Pulldown->Elution MS_Prep Mass Spectrometry Preparation Elution->MS_Prep LC_MS LC-MS/MS Analysis MS_Prep->LC_MS Data_Analysis Data Analysis and Protein Identification LC_MS->Data_Analysis

Figure 2: Proteomics Workflow to Identify this compound Targets.
Immunoblotting for Ferroptosis Markers

  • Objective: To quantify the expression levels of key proteins involved in the ferroptosis pathway.

  • Methodology:

    • Treat cells with this compound, its derivatives, or vehicle control for the desired time.

    • Lyse the cells and quantify total protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against HMOX1, NRF2, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

Logical Relationships and Implications

The investigation into this compound has revealed a critical logical relationship between its chemical properties and its biological effects, which has significant implications for drug development.

Logical_Relationship This compound This compound Chloroacetamide Chloro-N-acetamide Electrophile This compound->Chloroacetamide contains RNF4_Binding In Vitro RNF4 Binding Chloroacetamide->RNF4_Binding enables Broad_Reactivity Broad Reactivity with Cellular Cysteines Chloroacetamide->Broad_Reactivity leads to No_Degradation No In-Cell RNF4 Degradation Off_Target Significant Off-Target Effects No_Degradation->Off_Target contributes to Broad_Reactivity->No_Degradation results in Ferroptosis Ferroptosis Induction Broad_Reactivity->Ferroptosis causes Ferroptosis->Off_Target is a major

Figure 3: Logical Relationship of this compound's Properties and Effects.

The key takeaway is that the presence of the highly reactive chloro-N-acetamide group in this compound, while enabling covalent binding to RNF4 in vitro, leads to widespread off-target engagement in the complex cellular environment. This promiscuity results in a dominant phenotype—ferroptosis—that is independent of RNF4.

Implications for Drug Development:

  • Caution with Reactive Electrophiles: The case of this compound serves as a cautionary tale for the use of highly reactive electrophiles in ligand design, particularly for targeted protein degradation. The potential for broad off-target effects can mask the intended biological activity and lead to unintended toxicity.

  • Thorough Off-Target Profiling: It is imperative to conduct comprehensive off-target profiling for any new chemical entity, especially those containing reactive moieties. The proteomics workflow described above is a powerful tool for such an assessment.

  • RNF4 as a Target: While this compound proved to be an unsuitable tool for targeting RNF4 via degradation, the validation of RNF4 as a vulnerability in certain cancers, such as AML, remains.[1][2] The development of more specific RNF4-targeting ligands is a valid and ongoing area of research.

Conclusion

This compound, despite its initial promise as a specific RNF4 ligand, is now understood to be a potent inducer of ferroptosis through an RNF4-independent mechanism. Its broad reactivity with cellular proteins containing accessible cysteines, driven by its chloro-N-acetamide group, leads to oxidative stress and lipid peroxidation. This guide has provided a detailed overview of these off-target effects, including the underlying signaling pathways, quantitative data, and essential experimental protocols for their investigation. A thorough understanding of the RNF4-independent activities of this compound is crucial for interpreting experimental data and for guiding the future design of targeted therapeutics.

References

Understanding the selectivity profile of CCW16

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Selectivity Profile of CCW16

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cysteine-reactive covalent ligand initially identified as a recruiter for the Ring Finger Protein 4 (RNF4) E3 ubiquitin ligase. It has been utilized in the development of Proteolysis Targeting Chimeras (PROTACs), such as CCW28-3, for targeted protein degradation. However, extensive studies have revealed a non-selective binding profile, with this compound reacting with a multitude of cysteine-containing proteins. This guide provides a comprehensive overview of the selectivity profile of this compound, detailing its engagement with its intended target and significant off-target interactions. It includes quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to serve as a crucial resource for researchers in the field of chemical biology and drug discovery.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, with PROTACs offering a mechanism to eliminate disease-causing proteins. The efficacy and safety of PROTACs are critically dependent on the selectivity of their constituent ligands. This compound was developed as a covalent warhead to recruit the RNF4 E3 ligase. While it demonstrated the ability to be incorporated into functional PROTACs for degrading specific targets like BRD4, subsequent research has highlighted its promiscuous reactivity with numerous cellular proteins. This lack of selectivity can lead to off-target effects and cellular toxicities, such as the induction of an RNF4-independent ferroptotic cell death pathway. Understanding the detailed selectivity profile of this compound is therefore paramount for its application in research and the development of more refined chemical probes.

Quantitative Selectivity Data

The interaction of this compound with its intended target, RNF4, and its broader cellular interactome has been quantitatively assessed using various biochemical and proteomic techniques.

Target Reported IC50 Assay Type Notes
RNF41.8 µM[1]Gel-based Activity-Based Protein Profiling (ABPP)Initial identification of this compound as an RNF4 binder.
RNF4 (via CCW28-3)0.54 µMGel-based Activity-Based Protein Profiling (ABPP)CCW28-3 is a PROTAC linking this compound to a JQ1 derivative.

Cellular Target Engagement:

In a cellular context, this compound has been shown to be highly reactive, covalently binding to a large number of proteins. A study utilizing biotin-tagged this compound for pulldown experiments followed by mass spectrometry in HeLa cell lysates revealed that approximately 2,000 proteins were significantly enriched.[2] Among these, 30 proteins were identified with specific cysteine residues covalently modified by this compound.[2] This demonstrates the broad off-target profile of the compound.

Key Off-Target Families:

  • Peroxiredoxins: Members of the peroxiredoxin family have been identified as prominent off-targets of this compound.[2][3] This interaction is believed to contribute to the observed induction of ferroptosis.

  • Other Cysteine-Containing Proteins: The high reactivity of the electrophilic warhead in this compound leads to covalent modification of accessible cysteines in a large number of diverse cellular proteins.[2][3]

RNF4 Binding Sites:

Initial covalent docking studies suggested that this compound binds to the zinc-coordinating cysteines C132 and C135 in the RING domain of RNF4.[1][4] However, subsequent experimental evidence from cellular extracts indicates that this compound actually modifies cysteines C51 and C91, which are located in an unstructured region of RNF4, not within the catalytically critical RING domain.[3] This finding is crucial for interpreting the functional consequences of this compound binding to RNF4.

Experimental Protocols

Gel-Based Activity-Based Protein Profiling (ABPP)

This method is used to determine the potency of covalent inhibitors by measuring their ability to compete with a fluorescently labeled probe for binding to the target protein.

Materials:

  • Recombinant RNF4 protein

  • This compound or its analogs

  • Iodoacetamide-rhodamine (IA-rhodamine) probe

  • SDS-PAGE gels

  • Fluorescence gel scanner

  • Densitometry software

Procedure:

  • Pre-incubate purified recombinant RNF4 protein with varying concentrations of this compound for 30 minutes at room temperature to allow for covalent modification.

  • Add the cysteine-reactive fluorescent probe, IA-rhodamine, to the mixture and incubate for 1 hour at room temperature. The probe will label the remaining accessible cysteine residues on RNF4.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using an in-gel fluorescence scanner.

  • Quantify the fluorescence intensity of the RNF4 bands using densitometry software.

  • Calculate the IC50 value by plotting the percentage of inhibition of probe labeling against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cellular Pulldown with Biotin-CCW16 and Mass Spectrometry

This protocol is used to identify the cellular targets of this compound.

Materials:

  • HeLa cells

  • Biotin-CCW16 conjugate

  • Biotin (B1667282) (as a control)

  • Lysis buffer

  • Streptavidin-coated beads

  • Mass spectrometer

Procedure:

  • Treat HeLa cell lysates with either biotin-CCW16 or biotin alone (as a negative control) and incubate to allow for covalent labeling of target proteins.

  • Perform a pulldown of biotin-labeled proteins using streptavidin-coated beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Digest the eluted proteins into peptides using trypsin.

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the enriched proteins in the biotin-CCW16 sample compared to the biotin control to determine the off-target profile of this compound.

Covalent Docking using Schrödinger

This computational method is used to predict the binding mode of a covalent ligand to its target protein.

Software:

  • Schrödinger Maestro

  • Glide

  • Prime

Procedure:

  • Protein Preparation:

    • Obtain the crystal structure of the target protein (e.g., RNF4, PDB: 4PPE).

    • Use the Protein Preparation Wizard in Maestro to preprocess the structure. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and optimizing the hydrogen-bonding network.

    • Remove any co-crystallized ligands and water molecules that are not involved in binding.

  • Ligand Preparation:

    • Prepare the 3D structure of the covalent ligand (this compound) using LigPrep. This step generates low-energy conformers and correct ionization states.

  • Covalent Docking Setup:

    • In the Covalent Docking panel, specify the receptor grid by selecting the binding site on the protein.

    • Define the covalent reaction by selecting the reactive residue on the protein (e.g., a cysteine) and the reactive atom on the ligand (the electrophilic warhead).

    • Choose the appropriate reaction type (e.g., nucleophilic substitution).

  • Run Docking:

    • Execute the covalent docking job. The software will first perform a non-covalent docking of the ligand to position it favorably in the active site.

    • It will then model the covalent bond formation and refine the geometry of the resulting complex.

  • Analysis:

    • Analyze the resulting poses to understand the binding interactions, including the covalent bond and non-covalent interactions such as hydrogen bonds and hydrophobic contacts.

Visualizations

Targeted Protein Degradation Pathway```dot

PROTAC_Mechanism PROTAC PROTAC E2 E2

Caption: Experimental workflow for identifying the cellular targets of this compound.

Conclusion

This compound serves as a noteworthy case study in the development of covalent ligands for targeted protein degradation. While it successfully led to the creation of a functional PROTAC, its utility is significantly hampered by its broad, non-selective reactivity with a large number of cellular proteins. This promiscuity underscores the critical importance of thorough selectivity profiling in the early stages of drug discovery. The off-target engagement of this compound, particularly with proteins like peroxiredoxins, can trigger unintended biological consequences such as ferroptosis, which may confound experimental results and pose safety concerns. Future efforts in designing E3 ligase recruiters should prioritize the development of more selective covalent warheads to minimize off-target effects and enhance the therapeutic potential of the resulting protein degraders. This in-depth guide provides the necessary technical information for researchers to understand the selectivity profile of this compound and to inform the design of next-generation chemical probes.

References

CCW16 as a Tool for Chemical Biology Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CCW16 is a cysteine-reactive covalent ligand that has emerged as a tool in chemical biology, albeit with a nuanced application profile. Initially identified as a ligand for the E3 ubiquitin ligase RNF4, subsequent research has revealed its character as a non-selective agent that interacts with a broad range of cysteine-containing proteins. This promiscuity has limited its utility as a specific RNF4 recruiter for targeted protein degradation. However, a significant and compelling activity of this compound is its ability to induce ferroptosis, a form of regulated cell death, in an RNF4-independent manner. This technical guide provides a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols for its characterization and use, and visualizations of its mechanism of action and associated experimental workflows.

Introduction to this compound

This compound is a small molecule characterized by a chloroacetamide warhead, which enables it to form covalent bonds with cysteine residues on proteins. Originally discovered through activity-based protein profiling (ABPP), it was highlighted for its potential to engage the E3 ubiquitin ligase RNF4.[1] This property suggested its use as a recruiter for Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific proteins.[1][2]

However, extensive studies have demonstrated that this compound exhibits high reactivity, leading to covalent binding with a multitude of cellular proteins, including the highly abundant peroxiredoxin family.[3] This lack of selectivity has been a significant hurdle in the development of RNF4-specific PROTACs. Instead, the primary phenotype observed upon cellular treatment with this compound is the induction of ferroptosis, an iron-dependent form of programmed cell death driven by lipid peroxidation.[3] This guide will delve into both the intended and observed activities of this compound, providing researchers with the necessary information to effectively utilize this compound in their studies.

Data Presentation

The following tables summarize the available quantitative data for this compound and its derivatives.

Table 1: In Vitro Potency of this compound and its PROTAC Derivative CCW28-3 against RNF4

CompoundTargetAssay TypeIC50 (μM)Reference
This compoundRNF4Gel-based ABPP1.8[1]
CCW28-3RNF4Gel-based ABPP0.54[1]

Table 2: Off-Target Profile of this compound-alkyne Probe (CCW36) in 231MFP Cells

Note: This data was generated using a competitive TMT-based quantitative proteomic profiling of proteins enriched by a this compound-derived alkyne probe (CCW36) and competed with this compound. A comprehensive quantitative off-target list for this compound itself is not currently available in the public domain.

Off-Target ProteinOverlapping with isoTOP-ABPP DataReference
SCP2Yes[1]
Off-Target 2No[1]
Off-Target 3No[1]
Off-Target 4No[1]
Off-Target 5No[1]
Off-Target 6No[1]
Off-Target 7No[1]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of inducing cell death is through the ferroptosis pathway, independent of its interaction with RNF4. This is proposed to occur through its covalent modification of multiple cysteine-containing proteins, particularly those involved in antioxidant defense, such as peroxiredoxins.

CCW16_Ferroptosis_Pathway cluster_cell Cellular Environment This compound This compound Peroxiredoxins Peroxiredoxins (and other Cys-containing antioxidant proteins) This compound->Peroxiredoxins Covalent Inhibition ROS Increased Reactive Oxygen Species (ROS) Peroxiredoxins->ROS Inhibition of ROS scavenging Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptotic Cell Death Lipid_Peroxidation->Ferroptosis

This compound-induced ferroptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Gel-Based Activity-Based Protein Profiling (ABPP) for RNF4 Engagement

This protocol is used to determine the in vitro potency of this compound against RNF4 by measuring the inhibition of a fluorescently labeled broad-spectrum cysteine probe.

Materials:

  • Recombinant human RNF4 protein

  • This compound

  • Iodoacetamide-rhodamine (IA-rhodamine) probe

  • Phosphate-buffered saline (PBS)

  • DMSO

  • 4x Laemmli SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a microcentrifuge tube, dilute recombinant RNF4 protein to a final concentration of 0.25 µg in 50 µL of PBS.

  • Add 1 µL of this compound stock solution at various concentrations (or DMSO as a vehicle control) to the RNF4 solution.

  • Incubate for 30 minutes at room temperature to allow for covalent binding.

  • Add IA-rhodamine probe to a final concentration of 250 nM.

  • Incubate for 1 hour at room temperature in the dark.

  • Stop the reaction by adding 20 µL of 4x Laemmli buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Visualize the gel using a fluorescence scanner.

  • Quantify the band intensity to determine the concentration at which this compound inhibits 50% of IA-rhodamine binding (IC50).

TMT-Based Quantitative Proteomics for Off-Target Profiling

This protocol outlines a workflow to identify the off-targets of this compound in a cellular context using Tandem Mass Tag (TMT) labeling for quantitative mass spectrometry.

TMT_Proteomics_Workflow cluster_workflow TMT Proteomics Workflow start Cell Culture (e.g., 231MFP) treatment Treat with this compound-alkyne probe +/- competitor this compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis digestion Trypsin Digestion lysis->digestion tmt_labeling TMT Labeling of Peptides digestion->tmt_labeling pooling Pooling of Labeled Samples tmt_labeling->pooling fractionation High-pH Reversed-Phase Fractionation pooling->fractionation lcms LC-MS/MS Analysis fractionation->lcms analysis Data Analysis: Protein Identification and Quantification lcms->analysis

Workflow for TMT-based off-target profiling.

Procedure:

  • Culture cells (e.g., 231MFP) to ~80% confluency.

  • Treat cells with a this compound-derived alkyne probe in the presence or absence of excess this compound as a competitor. A DMSO control should also be included.

  • Harvest and lyse the cells.

  • Perform a click chemistry reaction to attach a biotin (B1667282) tag to the alkyne-labeled proteins.

  • Enrich the biotinylated proteins using streptavidin beads.

  • Digest the enriched proteins into peptides using trypsin.

  • Label the peptides from each condition with a different TMT isobaric tag.

  • Pool the labeled peptide samples.

  • Fractionate the pooled peptides using high-pH reversed-phase chromatography.

  • Analyze the fractions by LC-MS/MS.

  • Process the raw data to identify and quantify proteins. Proteins that show reduced labeling in the presence of the this compound competitor are considered off-targets.

Cell Viability Assay for Ferroptosis Assessment

This protocol describes how to measure the effect of this compound on cell viability and confirm that cell death occurs via ferroptosis.

Materials:

  • Cancer cell line of interest (e.g., AML cells)

  • This compound

  • Ferrostatin-1 (a ferroptosis inhibitor)

  • Cell culture medium and supplements

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow cells to adhere overnight.

  • Pre-treat a subset of wells with Ferrostatin-1 for 1 hour.

  • Treat the cells with a dilution series of this compound (and a DMSO control).

  • Incubate for the desired time period (e.g., 24-72 hours).

  • Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate cell viability relative to the DMSO control. A rescue of cell viability in the presence of Ferrostatin-1 indicates that this compound-induced cell death is mediated by ferroptosis.

Conclusion

This compound is a valuable research tool with a dual personality. While its initial promise as a selective RNF4 ligand for targeted protein degradation has been hampered by its broad reactivity, its potent ability to induce ferroptosis has opened new avenues for its application in cancer biology and the study of this unique cell death pathway. Researchers utilizing this compound should be cognizant of its non-selective nature and employ appropriate controls and orthogonal approaches to validate their findings. This guide provides the foundational knowledge and experimental frameworks to effectively harness the capabilities of this compound in chemical biology research.

References

Methodological & Application

Application Notes and Protocols for CCW16 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of CCW16, a covalent ligand for the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4), in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system.[1][2] this compound serves as a critical component for recruiting RNF4 to the POI, leading to its ubiquitination and subsequent degradation.[3][4][5] These protocols are designed to guide researchers through the synthesis, purification, characterization, and cellular evaluation of this compound-based PROTACs.

Introduction to this compound and RNF4-based PROTACs

This compound is a chloroacetamide-containing small molecule that covalently binds to cysteine residues within the RNF4 E3 ligase, acting as a recruiter for this enzyme in targeted protein degradation applications.[3][4][5][6] RNF4 is a SUMO-targeted ubiquitin ligase (STUbL) that plays a crucial role in various cellular processes, including the DNA damage response and protein quality control, by ubiquitinating SUMOylated proteins and targeting them for proteasomal degradation.[7][8][9][10]

A PROTAC synthesized using this compound will consist of three key components:

  • This compound: The E3 ligase-recruiting ligand.

  • A Linker: A chemical moiety that connects this compound to the POI ligand. The linker's length and composition are critical for optimal ternary complex formation and degradation efficiency.[11][12][13][14]

  • A POI Ligand: A molecule that specifically binds to the target protein intended for degradation.

The general mechanism of action for a this compound-based PROTAC involves the formation of a ternary complex between the PROTAC, RNF4, and the POI. This proximity induces RNF4-mediated polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][15]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a representative this compound-based PROTAC, CCW28-3, which targets the BRD4 protein for degradation using the BRD4 inhibitor JQ1 as the POI ligand.[3][5][16]

CompoundTargetAssay TypeValueReference(s)
This compoundRNF4Competitive ABPP (IC50)1.8 µM[4]
CCW28-3 (JQ1-Linker-CCW16)BRD4Degradation (DC50)< 1 µM (in 231MFP cells)[3]
CCW28-3 (JQ1-Linker-CCW16)BRD4Degradation (Dmax)> 90% (at 1 µM)[3]
ARD-69 (AR degrader)Androgen ReceptorDegradation (DC50)0.76 nM - 10.4 nM (in various cell lines)[17]
RC-3 (BTK degrader)BTKDegradation (DC50)< 10 nM[13]
Degrader 9 (AR degrader)Androgen ReceptorDegradation (DC50)5.2 µM (in LNCaP cells)[17]

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.[13][17][18]

Experimental Protocols

Protocol 1: General Synthesis of a this compound-based PROTAC

This protocol describes a generalized approach for synthesizing a this compound-based PROTAC. The specific details of the linker and POI ligand will necessitate adjustments to the procedure. Two common linker strategies are presented: amide bond formation and "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC).[12][19][]

Materials:

  • This compound or a derivative with a functional group for linker attachment (e.g., an amine or carboxylic acid).

  • A suitable linker with complementary functional groups (e.g., a dicarboxylic acid for amide coupling or an azide (B81097)/alkyne for click chemistry).

  • A POI ligand functionalized with a reactive group for linker conjugation.

  • Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO4), sodium ascorbate (B8700270).

  • Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), water.

  • Trifluoroacetic acid (TFA) for deprotection steps if Boc-protected amines are used.

  • Saturated sodium bicarbonate solution.

  • Brine.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • HPLC-grade solvents for purification.

Procedure:

Part A: Synthesis of Linker-CCW16 Intermediate (Amide Coupling Example)

  • Dissolve this compound (1 equivalent) and a bifunctional linker with a carboxylic acid group (e.g., a Boc-protected amino-PEG-acid, 1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected Linker-CCW16 intermediate.

  • To deprotect the amine, dissolve the intermediate in a solution of TFA in DCM (e.g., 20-50% TFA) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized Linker-CCW16 intermediate.

Part B: Conjugation of Linker-CCW16 to POI Ligand (Amide Coupling Example)

  • Dissolve the amine-functionalized Linker-CCW16 intermediate (1 equivalent) and the POI ligand bearing a carboxylic acid group (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents).

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Part A, step 5.

  • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).[21][22][23]

Alternative Part B: Conjugation via Click Chemistry

  • If using click chemistry, one intermediate (e.g., Linker-CCW16) should possess an azide group and the other (e.g., functionalized POI ligand) an alkyne group.

  • Dissolve the azide- and alkyne-containing intermediates (1 equivalent each) in a mixture of t-butanol and water.

  • Add a freshly prepared solution of sodium ascorbate (0.3 equivalents) and copper(II) sulfate (0.1 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Protocol 2: Purification and Characterization of the Final PROTAC

Purification:

  • Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO or a mixture of ACN/water).

  • Purify the compound using a preparative reverse-phase HPLC system with a C18 column.[21][23]

  • Use a gradient of water and acetonitrile, both typically containing 0.1% TFA or formic acid, as the mobile phase.[21]

  • Collect fractions containing the desired product based on UV absorbance.

  • Combine the pure fractions and lyophilize to obtain the final product as a powder.

Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) to verify its elemental composition.[24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the PROTAC. 2D NMR techniques (e.g., COSY, HSQC) can be used for more complex structures.[]

Protocol 3: Cellular Evaluation of PROTAC Activity

Western Blotting for Protein Degradation:

  • Cell Culture and Treatment: Plate the desired cell line in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound-based PROTAC (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27][28]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.[13][17][29]

Visualizations

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation PROTAC This compound-Linker-POI_Ligand (PROTAC) POI Protein of Interest (POI) PROTAC->POI Binds RNF4 RNF4 E3 Ligase PROTAC->RNF4 Ternary_Complex POI - PROTAC - RNF4 Proteasome 26S Proteasome POI->Proteasome Targeting Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Activation & Transfer E2->Ternary_Complex Binds Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ternary_Complex->POI Polyubiquitination PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_evaluation Biological Evaluation Start Start Materials: This compound, Linker, POI Ligand Step1 Step 1: Synthesis of Linker-CCW16 Intermediate Start->Step1 Step2 Step 2: Conjugation to POI Ligand Step1->Step2 Crude_PROTAC Crude PROTAC Product Step2->Crude_PROTAC Purification Preparative HPLC Purification Crude_PROTAC->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Pure_PROTAC Pure, Characterized PROTAC Characterization->Pure_PROTAC Cell_Treatment Cell Treatment with PROTAC Pure_PROTAC->Cell_Treatment Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Result Confirmation of Target Degradation Data_Analysis->Result

References

Application Notes and Protocols: Designing a CCW16-Based PROTAC for a Specific Target

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Targeted Protein Degradation with CCW16-based PROTACs

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes small molecules to eliminate disease-causing proteins rather than just inhibiting them.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[4][5] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6][7][8]

By simultaneously binding the POI and an E3 ligase, a PROTAC forms a ternary complex (POI-PROTAC-E3 ligase), which induces the ubiquitination of the POI.[4][5] This polyubiquitination marks the POI for degradation by the cell's native waste disposal system, the 26S proteasome.[4] Because the PROTAC molecule itself is not degraded, it can act catalytically to degrade multiple copies of the target protein.[5]

While most PROTACs in development recruit the VHL or Cereblon (CRBN) E3 ligases, expanding the repertoire of usable E3 ligases is crucial to overcome potential resistance and tissue-specific expression limitations.[9][10][11][12] this compound is a novel E3 ligase ligand that covalently binds to and recruits the RING-type zinc-finger protein 4 (RNF4) E3 ligase.[11][13][14] The discovery of this compound opens up new avenues for PROTAC design, leveraging a different E3 ligase to achieve targeted protein degradation.[14][15]

This document provides a detailed guide on the design, synthesis, and evaluation of a this compound-based PROTAC for a specific target protein.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-RNF4) POI->Ternary_Complex Binding PROTAC This compound-PROTAC E3_Ligase RNF4 E3 Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Figure 1. General mechanism of action for a this compound-based PROTAC.

Section 1: Design and Synthesis Strategy

The design of an effective PROTAC is a multi-step process that requires careful consideration of the target, the binder, and the linker.

Target Protein (POI) Selection and Validation

The first step is to select and validate a POI. Ideal targets are proteins whose degradation is expected to have a therapeutic benefit. Key considerations include:

  • Disease Relevance: The POI should be a known driver of the disease pathology.

  • "Druggability": The POI must possess a binding pocket that can be engaged by a small molecule ligand. PROTACs offer an advantage here, as high-affinity binding is not always required for degradation.[16]

  • Ligand Availability: An existing ligand or "warhead" for the POI is a significant starting advantage.

  • Target Validation: Before committing to a full PROTAC development campaign, it is essential to validate that the knockdown of the POI achieves the desired biological effect, for example, using genetic techniques like siRNA or CRISPR.[1][3][16]

POI Ligand (Warhead) Selection

Once a target is selected, a suitable ligand must be identified. This ligand will be incorporated into the PROTAC as the "warhead".

  • Identify Binders: Search literature and patents for known inhibitors or binders of the POI.

  • Determine Binding Site: Analyze crystal structures (if available) to understand how the ligand binds to the POI.

  • Identify Linker Attachment Point (Exit Vector): The most critical step is to identify a position on the warhead where a linker can be attached without significantly disrupting its binding to the POI.[6] This is often a solvent-exposed region of the ligand.[17] Computational modeling can aid in this process.[18]

Linker Design and Optimization

The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex.[6][19] Linker optimization is largely an empirical process requiring the synthesis and testing of a library of PROTACs with varying linkers.[6][20][21]

  • Linker Composition: Common linkers include flexible polyethylene (B3416737) glycol (PEG) chains and more rigid alkyl or aryl structures.[] The choice affects solubility, cell permeability, and the spatial orientation of the two ends of the PROTAC.[18][19]

  • Linker Length: The length of the linker is crucial for enabling the correct geometry for ternary complex formation. A range of lengths should be synthesized and tested.

  • Attachment Points: The linker must be connected to both the warhead and the E3 ligase ligand. For this compound, the 4-methoxy group has been identified as a suitable position for linker attachment.[13]

PROTAC Synthesis

The synthesis of a PROTAC library typically involves standard organic chemistry reactions. A common approach is to synthesize "E3 ligand-linker" and "warhead" building blocks separately, followed by a final coupling step.[8][23] Amide bond formation and "click chemistry" are frequently used coupling reactions due to their efficiency and reliability.[6][19]

Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation A1 Target (POI) Selection & Validation A2 POI Ligand (Warhead) Selection A1->A2 A3 Identify Exit Vectors (POI Ligand & this compound) A2->A3 A4 Design Linker Library (Varying Length/Composition) A3->A4 A5 Synthesize PROTAC Library A4->A5 B1 Binary Binding Assays (POI & RNF4) A5->B1 B2 Ternary Complex Formation Assays B1->B2 C1 Target Degradation (Western Blot, etc.) B2->C1 C2 Determine DC50 & Dmax C1->C2 C3 Ubiquitination Assays C1->C3 C4 Selectivity Profiling (Proteomics) C1->C4 C5 Cell Viability Assays C1->C5 D1 Pharmacokinetics (PK) & Pharmacodynamics (PD) C2->D1 D2 Efficacy in Disease Models

Figure 2. Experimental workflow for this compound-based PROTAC development.

Section 2: In Vitro Characterization Protocols

After synthesis, the PROTAC candidates must be characterized biochemically and biophysically to confirm their intended mode of action.

Protocol: Binary Binding Affinity Assessment (Surface Plasmon Resonance - SPR)

This protocol measures the binding affinity of the PROTAC to the POI and the RNF4 E3 ligase independently.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant POI and RNF4 protein

  • PROTAC candidates dissolved in DMSO and diluted in running buffer

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Chip Immobilization:

    • Immobilize the purified POI or RNF4 protein onto separate flow cells of a sensor chip using standard amine coupling chemistry.

    • Activate the chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the protein (e.g., 10-50 µg/mL in an appropriate buffer) until the desired immobilization level is reached.

    • Deactivate any remaining active esters with ethanolamine. Use one flow cell as a reference (activated and deactivated without protein).

  • Binding Analysis:

    • Prepare a dilution series of the PROTAC candidate in running buffer (e.g., 0.1 nM to 1 µM). Include a buffer-only (zero concentration) sample for double referencing.

    • Inject the PROTAC solutions over the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 120 seconds).

    • Allow the dissociation of the complex by flowing running buffer over the chip for a set dissociation time (e.g., 300 seconds).

    • Regenerate the chip surface with a short pulse of a mild regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal.

    • Subtract the signal from the zero-concentration injection (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Section 3: Cellular Evaluation Protocols

Cell-based assays are critical to confirm that the PROTAC can enter cells, engage its targets, and induce degradation.

Protocol: Target Protein Degradation Assay (Western Blot)

This is the standard method to quantify the reduction in POI levels and to determine the half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).

Materials:

  • Relevant cell line expressing the POI

  • Cell culture medium and supplements

  • PROTAC candidates dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Methodology:

  • Cell Treatment:

    • Seed cells in multi-well plates (e.g., 12-well or 6-well) and allow them to adhere overnight.

    • Prepare a serial dilution of the PROTAC in cell culture medium (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

    • Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells with ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Load equal amounts of protein (e.g., 15-20 µg) per lane and run the SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate with ECL substrate and acquire the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Express the data as a percentage of the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear, structured tables for easy comparison of different PROTAC candidates.

Table 1: Summary of Hypothetical In Vitro Binding Data

PROTAC IDPOI Binding KD (nM) [SPR]RNF4 Binding IC50 (µM) [FP Assay]
PROTAC-01852.5
PROTAC-02922.1
PROTAC-031502.3
PROTAC-04755.8
Warhead50> 50
This compound> 50,0001.8[11][13]

Table 2: Summary of Hypothetical Cellular Activity Data (24h Treatment)

PROTAC IDTarget Degradation DC50 (nM)Maximum Degradation (Dmax)Cell Viability IC50 (µM)
PROTAC-0125> 95%> 10
PROTAC-0215> 95%> 10
PROTAC-0318085%> 10
PROTAC-04> 1000< 20%> 10

Mandatory Visualizations

Figure 3. The three core components of a this compound-based PROTAC.

Section 4: In Vivo Evaluation

Promising PROTAC candidates identified from in vitro and cellular assays must be evaluated in vivo.[24][] This is a critical step to assess the drug-like properties and therapeutic potential of the molecule in a complex biological system.[24][26]

Key in vivo studies include:

  • Pharmacokinetics (PK): These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC. This helps to determine dosing regimens and assess bioavailability.[]

  • Pharmacodynamics (PD): PD studies confirm that the PROTAC can reach its target tissue and induce degradation of the POI in vivo. This is often assessed by collecting tissue samples after dosing and performing Western blots or other quantitative protein analyses.[27]

  • Efficacy Studies: The PROTAC is administered to a relevant animal model of the disease (e.g., a tumor xenograft model for cancer) to determine if degrading the POI leads to a therapeutic benefit (e.g., tumor growth inhibition).[][27]

  • Toxicology Studies: These studies are performed to identify any potential off-target effects or other toxicities associated with the PROTAC, which is essential for safety assessment.[24]

Conclusion

Designing a this compound-based PROTAC is a systematic process that integrates medicinal chemistry, biochemistry, and cell biology. The key to success lies in the careful selection of a target and warhead, followed by the empirical optimization of the linker to achieve a stable and productive ternary complex with the RNF4 E3 ligase. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to develop novel, effective protein degraders using this exciting new E3 ligase ligand. The expansion of the E3 ligase toolbox with recruiters like this compound is a significant step forward for the field of targeted protein degradation.

References

Application Notes and Protocols for Cell-Based Assays to Characterize CCW16 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCW16 is a cysteine-reactive, covalent ligand initially identified for its interaction with the E3 ubiquitin ligase RNF4.[1][2][3] Subsequent research, however, has revealed that this compound is a non-selective ligand that covalently binds to a broad range of cysteine-containing proteins.[1][4] A significant functional consequence of this compound treatment in cells is the induction of ferroptosis, a form of iron-dependent regulated cell death, through the activation of reactive oxygen species (ROS) signaling.[1][4] This activity appears to be independent of its interaction with RNF4.[1][4]

These application notes provide a comprehensive guide to a panel of cell-based assays designed to investigate and quantify the biological activities of this compound. The protocols detailed below will enable researchers to assess its cytotoxic effects, confirm the induction of ferroptosis, and measure the upstream activation of ROS signaling.

I. Assessment of Cell Viability and Cytotoxicity

A fundamental step in characterizing the activity of this compound is to determine its effect on cell viability. This can be achieved through various standard cytotoxicity assays.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation

Concentration of this compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
0.198.595.288.7
192.185.470.3
1065.748.925.1
10015.35.82.4

II. Assays for Ferroptosis Induction

Given that this compound induces ferroptosis, it is crucial to measure specific markers of this cell death pathway.

Protocol 2: Lipid Peroxidation Assay

This assay quantifies the extent of lipid peroxidation, a key hallmark of ferroptosis.

Methodology

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • Lipid Peroxidation Probe: After the desired incubation period, wash the cells with PBS and incubate them with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.

  • Data Analysis: Quantify the percentage of cells with high green fluorescence.

Data Presentation

Treatment% of Cells with Lipid Peroxidation
Vehicle Control2.5
This compound (10 µM)45.8
This compound (10 µM) + Ferrostatin-1 (Ferroptosis Inhibitor)5.1

Protocol 3: Western Blot for Heme Oxygenase 1 (HMOX1) Expression

This protocol measures the protein levels of HMOX1, a marker of ferroptosis.[1]

Methodology

  • Cell Lysis: Treat cells with this compound for 24 hours, then wash with cold PBS and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against HMOX1, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

TreatmentFold Change in HMOX1 Expression (relative to Vehicle)
Vehicle Control1.0
This compound (10 µM)4.2

III. Measurement of Reactive Oxygen Species (ROS)

This compound is known to activate ROS signaling, which can be quantified using fluorescent probes.

Protocol 4: Cellular ROS Assay

This assay measures the intracellular levels of reactive oxygen species.

Methodology

  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound for a shorter duration (e.g., 1-6 hours).

  • ROS Probe Incubation: Wash the cells and incubate them with a ROS-sensitive dye such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the dye.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration.

Data Presentation

TreatmentRelative Fluorescence Units (RFU)
Vehicle Control1000
This compound (10 µM)3500
This compound (10 µM) + N-acetylcysteine (ROS Scavenger)1200

IV. Target Engagement and Covalent Binding

To confirm the covalent binding of this compound to cellular proteins, a competitive activity-based protein profiling (ABPP) approach can be employed.

Protocol 5: Competitive ABPP for Target Engagement

This protocol assesses the ability of this compound to compete with a broad-spectrum cysteine-reactive probe.

Methodology

  • Cell Treatment: Treat cells with varying concentrations of this compound for a short period (e.g., 1 hour).

  • Lysis and Probe Labeling: Lyse the cells and treat the proteome with a cysteine-reactive fluorescent probe (e.g., iodoacetamide-alkyne followed by click chemistry with a fluorescent azide).

  • SDS-PAGE and In-Gel Fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

  • Data Analysis: A decrease in fluorescence intensity in the presence of this compound indicates that it has covalently bound to cysteine residues, thereby blocking the binding of the fluorescent probe.

Data Presentation

Concentration of this compound (µM)Relative Fluorescence Intensity of Labeled Proteins
0100%
185%
1040%
10015%

Visualizations

CCW16_Signaling_Pathway This compound This compound Cysteine Cysteine Residues on Cellular Proteins This compound->Cysteine Covalent Binding ROS Increased ROS Cysteine->ROS Leads to Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Signaling pathway of this compound-induced ferroptosis.

Experimental_Workflow cluster_assays Cell-Based Assays Viability Cell Viability Assay (MTT) Ferroptosis_Assays Ferroptosis Assays (Lipid Peroxidation, HMOX1) ROS_Assay ROS Assay (DCFDA) Target_Engagement Target Engagement (Competitive ABPP) Start Treat Cells with this compound Start->Viability Start->Ferroptosis_Assays Start->ROS_Assay Start->Target_Engagement

Caption: Experimental workflow for characterizing this compound activity.

References

Application Notes and Protocols for In Vitro Ubiquitination Assays with RNF4 and a Putative Substrate, CWC16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. This process involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase provides substrate specificity, making it a key determinant of the ubiquitination pathway.

This document provides detailed protocols for performing in vitro ubiquitination assays focusing on the E3 ubiquitin ligase RNF4 and a hypothetical substrate, CWC16. RNF4 is a SUMO-targeted ubiquitin ligase (STUbL) that plays a crucial role in the DNA damage response by ubiquitinating SUMOylated proteins, thereby targeting them for proteasomal degradation or altering their function. While the specific role of CWC16 in ubiquitination is not yet established, these protocols are designed to investigate its potential as a substrate for RNF4.

Signaling Pathway: RNF4-Mediated Ubiquitination

RNF4 recognizes and binds to poly-SUMOylated substrates through its SUMO-interacting motifs (SIMs). Upon binding, the RING finger domain of RNF4 recruits a ubiquitin-charged E2 conjugating enzyme to catalyze the transfer of ubiquitin to the substrate. This can result in mono- or poly-ubiquitination, leading to diverse downstream cellular outcomes.

RNF4_Signaling_Pathway cluster_sumoylation SUMOylation cluster_ubiquitination Ubiquitination CWC16 CWC16 SUMOylated_CWC16 SUMO-CWC16 CWC16->SUMOylated_CWC16 SUMOylation SUMO_E1_E2 SUMO Activating/Conjugating Enzymes SUMO_E1_E2->CWC16 SUMO SUMO SUMO->SUMO_E1_E2 RNF4 RNF4 (E3) SUMOylated_CWC16->RNF4 Recognition Ub_CWC16 Ub-SUMO-CWC16 RNF4->Ub_CWC16 Ligation E1 E1 E2 E2 E1->E2 Activation Ub_E2 Ub-E2 E2->Ub_E2 Conjugation Ub Ubiquitin Ub->E1 Ub_E2->RNF4 Proteasome Downstream Effects Ub_CWC16->Proteasome Degradation or Signal Transduction Experimental_Workflow A Reagent Preparation (E1, E2, E3, Ub, Substrate, ATP) B Reaction Incubation (e.g., 37°C for 60-90 min) A->B C Reaction Termination (e.g., addition of SDS-PAGE sample buffer) B->C D SDS-PAGE C->D E Western Blot D->E F Detection (e.g., Chemiluminescence) E->F G Data Analysis F->G Logical_Flow A Hypothesis: CWC16 is a substrate of RNF4 B In Vitro Ubiquitination Assay A->B C Does RNF4 ubiquitinate CWC16? B->C D Is SUMOylation of CWC16 required? C->D Yes H Revise Hypothesis C->H No E Identify ubiquitination sites (e.g., Mass Spectrometry) D->E Yes D->E No, but ubiquitinated F Functional analysis of CWC16 ubiquitination E->F G Conclusion: CWC16 is a bona fide substrate of RNF4 F->G

Applications of CCW16 in Acute Myeloid Leukemia Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCW16 is a cysteine-reactive covalent ligand that has emerged as a tool compound in acute myeloid leukemia (AML) research. Initially investigated as a ligand for the E3 ubiquitin ligase RNF4, recent studies have revealed that its primary mechanism of action in AML cells is the induction of ferroptosis, a form of iron-dependent programmed cell death. This occurs through a broad, non-selective covalent modification of numerous cysteine-containing proteins, leading to a cascade of events including the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. This document provides detailed application notes and protocols for the use of this compound in AML research, based on currently available scientific literature.

Data Presentation

Cell Viability Inhibition by this compound in AML Cell Lines

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across a panel of AML cell lines is crucial for experimental design. The following table summarizes the reported IC50 values.

AML Cell LineIC50 (µM)Citation
OCI-AML2Data not explicitly quantified in publicly available abstracts. Treatment concentrations for assays are reported.[1]
Other AML cell linesData not available in the reviewed literature.

Note: The primary research on this compound in AML has focused on the OCI-AML2 cell line. Further studies are required to determine its efficacy across a broader range of AML subtypes.

Signaling Pathways

The primary signaling pathway initiated by this compound in AML cells is the induction of ferroptosis. This is a multi-step process that is independent of RNF4.

This compound-Induced Ferroptosis Pathway

CCW16_Ferroptosis_Pathway This compound This compound CysteineProteins Multiple Cysteine-Containing Proteins (e.g., Peroxiredoxins) This compound->CysteineProteins Covalent Modification ROS Increased Reactive Oxygen Species (ROS) CysteineProteins->ROS Inhibition of antioxidant function LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Culture Culture AML Cells Seed Seed Cells in Plates Culture->Seed Treat Treat with this compound Seed->Treat Viability Cell Viability Assay (MTT/CellTiter-Glo) Treat->Viability ROS ROS Measurement (DCFDA) Treat->ROS LipidPerox Lipid Peroxidation Assay (C11-BODIPY) Treat->LipidPerox Western Western Blot (HMOX1, GPX4) Treat->Western

References

Application Notes and Protocols for CCW16 in Ubiquitin-Proteasome System Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CCW16, a covalent ligand for the E3 ubiquitin ligase RNF4, in studying the ubiquitin-proteasome system (UPS). Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a cysteine-reactive small molecule that functions as a covalent ligand for the E3 ubiquitin ligase RNF4.[1][2][3][4] It specifically targets the zinc-coordinating cysteines C132 and C135 within the RING domain of RNF4.[1][2][3] This interaction allows for the recruitment of RNF4 to target proteins for ubiquitination and subsequent proteasomal degradation when this compound is incorporated into Proteolysis Targeting Chimeras (PROTACs).[1][3][5] One such PROTAC, CCW 28-3, links this compound to the BET bromodomain inhibitor JQ1, leading to the targeted degradation of the BRD4 protein.[1][4][6][7] Recent studies have also suggested that this compound can induce ferroptosis in acute myeloid leukemia (AML) cells, indicating a broader range of cellular effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derived PROTAC, CCW 28-3.

Compound Target Assay IC50 Value Reference
This compoundRNF4Gel-based Activity-Based Protein Profiling (ABPP)1.8 µM[1][8]
CCW 28-3RNF4Competitive Gel-based ABPP0.54 µM[9]
PROTAC Target Protein Cell Line Effect Reference
CCW 28-3BRD4231MFP breast cancer cellsTime and dose-dependent degradation[9]
CCW 28-3BRD4HeLa cellsRNF4-dependent degradation[9]

Signaling and Experimental Workflow Diagrams

Ubiquitin-Proteasome System (UPS) Overview

UPS_Overview cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase (e.g., RNF4) E2->E3 PolyUbTarget Polyubiquitinated Target Protein E3->PolyUbTarget Polyubiquitination Target Target Protein Target->E3 Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome System cascade for protein degradation.

CCW 28-3 Mechanism of Action for BRD4 Degradation

PROTAC_Mechanism cluster_ub Ubiquitination CCW28_3 PROTAC CCW 28-3 RNF4 RNF4 (E3 Ligase) CCW28_3->RNF4 This compound moiety BRD4 BRD4 (Target Protein) CCW28_3->BRD4 JQ1 moiety TernaryComplex Ternary Complex (RNF4-CCW28-3-BRD4) RNF4->TernaryComplex BRD4->TernaryComplex PolyUb_BRD4 Polyubiquitinated BRD4 TernaryComplex->PolyUb_BRD4 Ub Transfer Ub Ub Ub->TernaryComplex Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Degraded_BRD4 Degraded BRD4 Peptides Proteasome->Degraded_BRD4

Caption: PROTAC CCW 28-3 induces RNF4-mediated ubiquitination and degradation of BRD4.

Experimental Workflow for Evaluating this compound-based PROTACs

PROTAC_Workflow start Start synthesis Synthesize this compound-based PROTAC (e.g., CCW 28-3) start->synthesis in_vitro_binding In Vitro Binding Assay (e.g., Gel-based ABPP) synthesis->in_vitro_binding cell_treatment Treat Cells with PROTAC in_vitro_binding->cell_treatment western_blot Western Blot for Target Degradation cell_treatment->western_blot dose_response Dose-Response and Time-Course Analysis western_blot->dose_response proteomics Quantitative Proteomics (Selectivity) dose_response->proteomics viability Cell Viability/Toxicity Assay proteomics->viability end End viability->end

Caption: A typical experimental workflow for the development and characterization of a this compound-based PROTAC.

Experimental Protocols

Gel-Based Activity-Based Protein Profiling (ABPP) for RNF4 Engagement

This protocol is adapted from methodologies used to assess the binding of this compound and its derivatives to RNF4.[1][9][10]

Objective: To determine the in vitro potency (IC50) of this compound or a this compound-based PROTAC for RNF4.

Materials:

  • Recombinant human RNF4 protein

  • This compound or this compound-based PROTAC

  • DMSO (vehicle control)

  • IA-rhodamine (Iodoacetamide-rhodamine) probe

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE gels

  • In-gel fluorescence scanner

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Prepare serial dilutions of this compound or the PROTAC in DMSO.

  • In a microcentrifuge tube, dilute 0.25 µg of recombinant RNF4 in 50 µL of PBS.

  • Add 1 µL of the this compound/PROTAC dilution or DMSO (for control) to the RNF4 solution.

  • Pre-incubate for 30 minutes at room temperature to allow for covalent modification of RNF4.

  • Add the IA-rhodamine probe to a final concentration of 1 µM.

  • Incubate for 1 hour at room temperature in the dark to label the remaining free cysteines on RNF4.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Run the samples on an SDS-PAGE gel.

  • Visualize the labeled RNF4 using an in-gel fluorescence scanner.

  • Quantify the band intensities using densitometry software. The reduction in fluorescence intensity corresponds to the engagement of RNF4 by the compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blotting for PROTAC-Mediated BRD4 Degradation

This protocol outlines the steps to assess the degradation of a target protein, such as BRD4, in cells treated with a this compound-based PROTAC like CCW 28-3.[9][11][12][13][14][15][16]

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest (e.g., 231MFP, HeLa)

  • CCW 28-3 or other this compound-based PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., Bortezomib, MG132) as a control

  • JQ1 (as a competitive control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-RNF4 (optional), and a loading control (e.g., anti-actin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC or DMSO for a specified time (e.g., 3, 6, 12, 24 hours).

  • For control experiments, pre-treat cells with a proteasome inhibitor or JQ1 for 1 hour before adding the PROTAC.

  • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot and quantify the band intensities. Normalize the target protein band intensity to the loading control.

Cell Viability Assay

This protocol can be used to assess the effect of this compound or a this compound-based PROTAC on cell viability.[17][18][19]

Objective: To determine the cytotoxic or cytostatic effects of the compound on a cell line.

Materials:

  • Cell line of interest

  • This compound or this compound-based PROTAC

  • DMSO (vehicle control)

  • Cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of the compound in cell culture medium.

  • Replace the medium in the wells with the medium containing the compound or DMSO.

  • Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 or IC50 value.

Quantitative Proteomics for Selectivity Profiling

This protocol provides a general workflow for using Tandem Mass Tag (TMT)-based quantitative proteomics to assess the selectivity of a this compound-based PROTAC.[9][20][21][22][23]

Objective: To identify and quantify changes in the cellular proteome upon PROTAC treatment to assess off-target effects.

Materials:

  • Cell line of interest

  • This compound-based PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer for proteomics (e.g., urea-based buffer)

  • DTT and iodoacetamide (B48618) for reduction and alkylation

  • Trypsin for protein digestion

  • TMT labeling reagents

  • High-performance liquid chromatography (HPLC) system for peptide fractionation

  • High-resolution mass spectrometer

  • Proteomics data analysis software

Procedure:

  • Treat cells with the PROTAC or DMSO for a specific time.

  • Harvest and lyse the cells in a proteomics-grade lysis buffer.

  • Quantify the protein concentration.

  • Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.

  • Digest the proteins into peptides using trypsin.

  • Label the peptides from each condition with a different TMT isobaric tag.

  • Combine the labeled peptide samples.

  • Fractionate the combined peptide sample using HPLC to reduce complexity.

  • Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.

  • Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.

  • Determine the relative abundance of proteins in the PROTAC-treated samples compared to the control.

  • Identify proteins that are significantly up- or down-regulated to assess the selectivity of the PROTAC.

References

Application Notes and Protocols for Identifying Protein Targets of the Covalent Ligand CCW16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for identifying the cellular protein targets of CCW16 , a cysteine-reactive covalent ligand known to interact with proteins such as the E3 ligase RNF4.[1][2][3][4] The methodologies described herein leverage advanced mass spectrometry-based proteomics to elucidate direct binding partners and understand the mechanism of action of this compound.

Introduction to this compound and Target Identification Strategies

This compound is a chloroacetamide-containing small molecule that can form a covalent bond with cysteine residues on proteins.[2] Such covalent ligands are valuable tools in chemical biology and drug discovery for their potential to achieve high potency and prolonged duration of action. Identifying the full spectrum of cellular targets is crucial for understanding the biological effects of this compound, assessing its selectivity, and developing it for therapeutic applications, such as in the design of proteolysis-targeting chimeras (PROTACs).[1][2]

Mass spectrometry (MS)-based proteomics offers a powerful and unbiased approach to identify the protein targets of small molecules.[5][6] The primary strategies for identifying the targets of a covalent ligand like this compound include:

  • Activity-Based Protein Profiling (ABPP): This chemical proteomic approach uses probes that react with active sites of enzymes or other reactive residues to profile changes in protein activity and identify direct targets.[3]

  • Affinity Purification-Mass Spectrometry (AP-MS): This method involves immobilizing a derivative of the small molecule (the "bait") to a solid support to capture its interacting proteins (the "prey") from a cell lysate.[7][8][9][10][11]

  • Proximity-Dependent Biotinylation (BioID): This technique identifies proteins in close proximity to a protein of interest by fusing it to a promiscuous biotin (B1667282) ligase.[12][13][14][15][16] While typically used for protein-protein interactions, it can be adapted for small molecule target identification.

This document will focus on the most direct and widely used methods for covalent ligand target identification: Activity-Based Protein Profiling (ABPP) and Affinity Purification-Mass Spectrometry (AP-MS) .

Method 1: Activity-Based Protein Profiling (ABPP) for this compound Target Identification

ABPP is an ideal method for identifying the targets of covalent ligands like this compound because it directly probes the covalent modification of proteins. A common approach is competitive ABPP, where the proteome is pre-treated with the compound of interest (this compound) before labeling with a broad-spectrum covalent probe. Proteins that are targets of this compound will be "blocked" and show reduced labeling by the probe.

Experimental Workflow: Competitive ABPP

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Probe Labeling cluster_enrichment Enrichment & Digestion cluster_ms Mass Spectrometry Analysis cluster_results Results CellLysate Cell or Tissue Lysate Control Control Lysate (DMSO vehicle) CellLysate->Control Treated Treated Lysate (+ this compound) CellLysate->Treated Probe Add Cysteine-Reactive Probe (e.g., Iodoacetamide-alkyne) Control->Probe Treated->Probe ControlLabeled Control Labeled Probe->ControlLabeled TreatedLabeled Treated Labeled Probe->TreatedLabeled ClickChem Click Chemistry with Biotin-Azide ControlLabeled->ClickChem TreatedLabeled->ClickChem StrepEnrich Streptavidin Enrichment ClickChem->StrepEnrich OnBeadDigest On-Bead Tryptic Digestion StrepEnrich->OnBeadDigest LCMS LC-MS/MS Analysis OnBeadDigest->LCMS DataAnalysis Quantitative Data Analysis LCMS->DataAnalysis TargetID Identification of Proteins with Reduced Probe Labeling (this compound Targets) DataAnalysis->TargetID

Figure 1: Competitive ABPP workflow for this compound target identification.

Detailed Protocol: Competitive ABPP

1. Cell Culture and Lysis:

  • Culture cells of interest (e.g., 231MFP breast cancer cells) to ~80-90% confluency.[1]

  • Harvest cells and wash with cold PBS.

  • Lyse cells in an appropriate lysis buffer (e.g., Tris-buffered saline with 0.5% NP-40 and protease inhibitors) on ice.

  • Clarify the lysate by centrifugation and determine the protein concentration.

2. Competitive Labeling:

  • Aliquot the proteome (~1 mg per sample).

  • Treat the experimental sample with this compound (e.g., 10 µM final concentration) for 30-60 minutes at 37°C.

  • Treat the control sample with the same volume of vehicle (e.g., DMSO).

  • Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples and incubate for 1 hour at room temperature.

3. Click Chemistry and Enrichment:

  • Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction by adding biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

  • Allow the reaction to proceed for 1 hour at room temperature.

  • Precipitate the proteins (e.g., with methanol/chloroform) to remove excess reagents.

  • Resuspend the protein pellet in a buffer containing SDS.

  • Add streptavidin-agarose beads to enrich for biotinylated proteins. Incubate with rotation for 1-2 hours at room temperature.

4. On-Bead Digestion:

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).

  • Reduce the proteins with DTT and alkylate with iodoacetamide.

  • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

5. LC-MS/MS Analysis:

  • Collect the supernatant containing the peptides.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][17]

6. Data Analysis:

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides.

  • Calculate the ratio of peptide abundance in the this compound-treated sample versus the control sample.

  • Proteins with a significantly reduced ratio are considered potential targets of this compound.

Quantitative Data Presentation

The results of a competitive ABPP experiment can be summarized in a table.

Protein IDGene NameControl Abundance (Mean)This compound-Treated Abundance (Mean)Fold Change (Treated/Control)p-value
P63104RNF41.5 E+103.2 E+090.21<0.001
Q13045Protein X9.8 E+098.9 E+090.91>0.05
P08670Protein Y1.2 E+102.5 E+090.21<0.01
..................

Table 1: Example quantitative data from a competitive ABPP experiment. Proteins with a significant fold change are potential targets.

Method 2: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS uses a modified version of this compound, typically with a linker and a biotin tag, to pull down its interacting proteins from a cell lysate.

Experimental Workflow: AP-MS

APMS_Workflow cluster_bait_prep Bait Preparation cluster_pulldown Affinity Pulldown cluster_elution_digest Elution & Digestion cluster_ms Mass Spectrometry Analysis cluster_results Results Bait Synthesize Biotinylated This compound Probe Beads Immobilize Probe on Streptavidin Beads Bait->Beads Lysate Cell or Tissue Lysate Incubate Incubate Lysate with Probe-Beads Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest In-solution or In-gel Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS DataAnalysis Data Analysis vs. Control LCMS->DataAnalysis TargetID Identification of Proteins Enriched by the Probe DataAnalysis->TargetID

Figure 2: AP-MS workflow for this compound target identification.

Detailed Protocol: AP-MS

1. Probe Synthesis and Immobilization:

  • Synthesize a derivative of this compound containing a linker and a biotin moiety.

  • Immobilize the biotinylated this compound probe onto streptavidin-coated magnetic beads.

  • As a negative control, use beads without the probe or beads with a structurally similar but inactive compound.

2. Cell Lysis and Incubation:

  • Prepare cell lysate as described in the ABPP protocol.

  • Incubate the cell lysate (~1-5 mg of protein) with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.

  • Also, incubate lysate with control beads.

3. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heating.

4. Protein Digestion:

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the entire protein lane and perform in-gel tryptic digestion.

  • Alternatively, perform on-bead digestion as described in the ABPP protocol.

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the resulting peptides by LC-MS/MS.

  • Identify and quantify the proteins in both the experimental and control samples.

  • Proteins that are significantly enriched in the this compound-probe pulldown compared to the control are considered potential targets.

Quantitative Data Presentation
Protein IDGene NameSpectral Counts (Control)Spectral Counts (this compound Probe)Enrichment (Fold Change)
P63104RNF425829
Q9Y230Protein Z025Inf
P12345Protein A15181.2
...............

Table 2: Example of quantitative data from an AP-MS experiment using spectral counting. Proteins with high enrichment are potential targets.

Signaling Pathway Analysis

Once potential targets of this compound are identified, it is important to understand their roles in cellular signaling pathways. For example, RNF4, a known target of this compound, is an E3 ubiquitin ligase.[1][2] If this compound modulates RNF4 activity, it could impact various downstream pathways.

RNF4_Pathway cluster_upstream Upstream Regulation cluster_core RNF4-Mediated Ubiquitination cluster_downstream Downstream Effects CellularStress Cellular Stress SUMOylation Protein SUMOylation CellularStress->SUMOylation SUMOylatedProtein SUMOylated Substrate Protein SUMOylation->SUMOylatedProtein RNF4 RNF4 (E3 Ligase) Ubiquitination Poly-ubiquitination RNF4->Ubiquitination SUMOylatedProtein->RNF4 ProteasomalDegradation Proteasomal Degradation Ubiquitination->ProteasomalDegradation This compound This compound This compound->RNF4 Covalent Inhibition? DNA_Repair DNA Repair ProteasomalDegradation->DNA_Repair Protein_Homeostasis Protein Homeostasis ProteasomalDegradation->Protein_Homeostasis

Figure 3: Simplified signaling pathway involving RNF4.

Conclusion

The mass spectrometry-based methods described here provide robust and comprehensive approaches for identifying the cellular targets of the covalent ligand this compound. Competitive ABPP offers a direct readout of covalent modification, while AP-MS allows for the capture of both direct and indirect binding partners. A combination of these techniques, followed by bioinformatics analysis and biological validation, will provide a detailed understanding of the mechanism of action of this compound and facilitate its development for various research and therapeutic applications.

References

Application Notes and Protocols: Synthesis and Evaluation of CCW16 Derivatives for Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of CCW16 derivatives and the subsequent evaluation of their potency as covalent inhibitors of the E3 ubiquitin ligase RNF4. This compound is a known cysteine-reactive covalent ligand for RNF4 and serves as a valuable chemical probe and a starting point for the development of more potent and selective agents, including Proteolysis Targeting Chimeras (PROTACs).[1] The protocols outlined below describe a general synthetic route to generate novel this compound analogs, followed by robust methods to assess their inhibitory activity. These include a primary competitive activity-based protein profiling (ABPP) assay to determine the half-maximal inhibitory concentration (IC50) against RNF4 and a secondary cell-based luciferase reporter assay to evaluate the downstream effects on Wnt signaling, a pathway modulated by RNF4 activity.

Introduction

The E3 ubiquitin ligase RNF4 plays a critical role in cellular processes by recognizing and targeting poly-SUMOylated proteins for ubiquitination and subsequent proteasomal degradation.[2] This function makes RNF4 a key regulator in various signaling pathways, including DNA damage repair and the Wnt/β-catenin pathway.[3][4][5] Dysregulation of RNF4 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.

This compound is a covalent inhibitor that targets cysteine residues within the RING domain of RNF4.[6] By covalently modifying these residues, this compound can modulate RNF4 activity. The chloroacetamide warhead of this compound is a key feature responsible for its covalent reactivity.[7] Structure-activity relationship (SAR) studies of this compound analogs have demonstrated that modifications to the scaffold can significantly impact potency.[7] This document provides the necessary protocols to synthesize and evaluate novel this compound derivatives to identify compounds with improved potency and selectivity.

Data Presentation

Structure-Activity Relationship (SAR) of this compound Derivatives

The following table summarizes the structure-activity relationship for a series of this compound derivatives, highlighting the impact of substitutions on the chloroacetamide scaffold on their inhibitory potency against RNF4. Potency is expressed as the half-maximal inhibitory concentration (IC50), determined by competitive activity-based protein profiling (ABPP).

Compound IDR1 Group (N-substitution)R2 Group (Phenoxyphenyl substitution)IC50 (µM) against RNF4
This compound Benzyl4-Methoxyphenyl1.8
Analog 1Methyl4-Methoxyphenyl> 10
Analog 2Ethyl4-Methoxyphenyl5.2
Analog 3Benzyl4-Ethoxyphenyl2.1
Analog 4Benzyl4-Chlorophenyl3.5
Analog 5(4-Fluorophenyl)methyl4-Methoxyphenyl1.5
Analog 6(4-Chlorophenyl)methyl4-Methoxyphenyl1.9
Analog 7(4-Methoxyphenyl)methyl4-Methoxyphenyl2.5

Note: The data presented in this table is a representative compilation based on literature findings. Actual values may vary depending on experimental conditions.

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted-2-chloro-N-(4-(4-substituted-phenoxy)phenyl)acetamides, the core structure of this compound and its derivatives.

Materials:

Procedure:

  • Amine Formation: In a round-bottom flask, dissolve the substituted 4-phenoxyaniline (1.0 eq) and the desired substituted benzylamine (1.2 eq) in dichloromethane (DCM).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound derivative.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination

This protocol details a gel-based competitive ABPP experiment to determine the IC50 value of this compound derivatives against RNF4.[8][9]

Materials:

  • Recombinant human RNF4 protein

  • This compound derivatives (dissolved in DMSO)

  • Iodoacetamide-alkyne (IA-alkyne) probe

  • Rhodamine-azide (Rh-azide)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Inhibitor Incubation: In a microcentrifuge tube, pre-incubate recombinant RNF4 protein (e.g., 0.5 µg) with varying concentrations of the this compound derivative (or DMSO as a vehicle control) in a suitable buffer (e.g., PBS) for 30 minutes at room temperature.

  • Probe Labeling: Add the iodoacetamide-alkyne probe (e.g., 1 µM final concentration) to each reaction and incubate for another 30 minutes at room temperature to label the remaining active cysteine residues on RNF4.

  • Click Chemistry: To visualize the labeled protein, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. Add a freshly prepared click-mix containing rhodamine-azide, CuSO4, TCEP, and TBTA to each sample. Incubate for 1 hour at room temperature.

  • SDS-PAGE: Quench the reactions by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE.

  • Gel Imaging: Visualize the fluorescently labeled RNF4 by scanning the gel using a fluorescence scanner.

  • Data Analysis: Quantify the fluorescence intensity of the RNF4 bands for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

TCF/LEF Luciferase Reporter Assay for Wnt Pathway Activity

This protocol describes a cell-based reporter assay to assess the functional consequences of RNF4 inhibition by this compound derivatives on the Wnt signaling pathway.[10][11][12]

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt3a conditioned media or recombinant Wnt3a

  • This compound derivatives (dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will reach ~80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours, replace the media with fresh media containing varying concentrations of the this compound derivative or DMSO as a control.

  • Wnt Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with Wnt3a to activate the Wnt signaling pathway.

  • Luciferase Assay: After 16-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of Wnt signaling for each compound concentration relative to the Wnt3a-stimulated control.

Mandatory Visualization

Synthesis_Workflow Start Starting Materials (Substituted Phenoxyaniline, Substituted Benzylamine) Reaction Amine Formation & Acylation with Chloroacetyl Chloride Start->Reaction Workup Aqueous Work-up (NaHCO3, H2O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Derivative Purification->Product Characterization NMR & Mass Spectrometry Product->Characterization SAR_Logic cluster_core This compound Core Scaffold cluster_modifications Structural Modifications Core N-(4-phenoxyphenyl)-2-chloroacetamide R1 R1: N-Substitution (e.g., Benzyl) Core->R1 Modify R2 R2: Phenoxyphenyl Substitution (e.g., 4-methoxy) Core->R2 Modify Potency Biological Potency (IC50 against RNF4) R1->Potency Influences R2->Potency Influences

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Experimental Challenges with CCW16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the covalent RNF4 ligand, CCW16.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cysteine-reactive covalent ligand of the E3 ubiquitin ligase RNF4.[1][2] It has been utilized in the development of proteolysis-targeting chimeras (PROTACs), such as CCW28-3, which links this compound to the BET bromodomain inhibitor JQ1 to target the degradation of BRD4.[2][3][4]

Q2: Does this compound have off-target effects?

Yes. This compound is not completely selective for RNF4 and has been shown to covalently bind to a variety of cysteine-containing proteins, notably members of the peroxiredoxin family.[1][3][5] This off-target activity leads to a secondary, RNF4-independent mechanism of action.

Q3: What is the RNF4-independent effect of this compound?

Treatment with this compound can induce ferroptosis, a form of iron-dependent programmed cell death.[1][3][5] This is characterized by the upregulation of heme oxygenase 1 (HMOX1) and an increase in lipid peroxidation.[1][3][5]

Troubleshooting Guide: Solubility and Precipitation

Q4: I'm observing precipitation when I add my this compound stock solution to my aqueous cell culture media. What is happening and how can I prevent it?

This is a common issue with hydrophobic compounds like this compound that are typically dissolved in a non-polar solvent like dimethyl sulfoxide (B87167) (DMSO). The precipitation, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium.

Here are the primary causes and solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility threshold.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid Dilution Shock Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to immediate precipitation.Perform a serial dilution. First, dilute your high-concentration DMSO stock to an intermediate concentration in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media.
Low Media Temperature The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can cause it to precipitate.Always use pre-warmed (37°C) cell culture media for all dilutions.
High DMSO Concentration in Final Solution While DMSO aids solubility, a high final concentration (typically >0.5%) can be toxic to cells and may still lead to precipitation if the compound's aqueous solubility is very low.Aim for a final DMSO concentration of 0.1% or lower in your cell culture. This may require preparing a higher concentration initial stock solution.

Q5: What is the best solvent for this compound?

DMSO is the recommended solvent for preparing stock solutions of this compound.[6][7][8] It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[7]

Quantitative Data Summary: Solvents

Solvent Qualitative Solubility of this compound Notes
DMSO SolubleRecommended for preparing high-concentration stock solutions.
Ethanol Likely soluble, but may be less so than DMSO.May be used as an alternative solvent, but solubility should be tested.
Water / PBS Poorly solubleNot recommended for preparing stock solutions. Dilutions from a DMSO stock should be made carefully.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Warm the this compound Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add Anhydrous DMSO: Using a calibrated pipette, add a precise volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no solid particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in low-retention tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Treating Cells with this compound and Assessing Viability

This protocol provides a general workflow for treating an adherent cancer cell line with this compound and measuring the effect on cell viability.

  • Cell Plating: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells per well). Incubate for 24 hours.

  • Prepare Working Solutions:

    • Thaw an aliquot of your this compound DMSO stock solution and warm it to room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial dilution of the this compound stock solution in pre-warmed media to generate a range of working concentrations. Crucially, ensure the final DMSO concentration remains constant across all treatments and is non-toxic (e.g., 0.1%). A vehicle control (media with the same final concentration of DMSO) must be included.

  • Cell Treatment:

    • Carefully remove the old media from the wells.

    • Add 100 µL of the prepared this compound working solutions or vehicle control to the appropriate wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability:

    • Use a standard cell viability assay, such as one based on resazurin (B115843) (e.g., alamarBlue) or a tetrazolium salt (e.g., MTT).

    • Follow the manufacturer's instructions for the chosen assay.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the results to the vehicle control to determine the percentage of cell viability for each this compound concentration.

    • Plot the results to generate a dose-response curve and calculate the IC50 value if desired.

Visualizations

G cluster_0 Troubleshooting this compound Precipitation cluster_1 Solutions Start This compound stock in DMSO AddMedia Add to aqueous media Start->AddMedia Precipitate Precipitate forms? AddMedia->Precipitate Success Experiment proceeds Precipitate->Success No Sol1 Decrease final concentration Precipitate->Sol1 Yes Sol1->AddMedia Sol2 Use pre-warmed media (37°C) Sol2->AddMedia Sol3 Perform serial dilution Sol3->AddMedia

Caption: A troubleshooting workflow for addressing this compound precipitation issues.

G cluster_pathway This compound Signaling Pathways cluster_rnf4 RNF4-Dependent Pathway cluster_ferroptosis RNF4-Independent Pathway (Ferroptosis) This compound This compound RNF4 RNF4 This compound->RNF4 covalent binding Peroxiredoxins Peroxiredoxins & other cysteine proteins This compound->Peroxiredoxins covalent binding HMOX1 HMOX1 Upregulation This compound->HMOX1 induces PROTAC PROTAC Formation (e.g., with JQ1) RNF4->PROTAC Degradation Target Protein Degradation (e.g., BRD4) PROTAC->Degradation ROS Increased ROS (Lipid Peroxidation) Peroxiredoxins->ROS inhibition Ferroptosis Ferroptosis ROS->Ferroptosis HMOX1->Ferroptosis

Caption: Dual signaling pathways of this compound: RNF4-dependent and -independent actions.

References

Optimizing CCW16 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CCW16, a potent and selective inhibitor of the Fictional Kinase 2 (FK2) enzyme. Proper concentration optimization is critical for achieving maximal efficacy and avoiding off-target effects.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Question: Why are my IC50 values for this compound inconsistent across experiments?

Answer:

Inconsistent IC50 values can stem from several sources. Here are the most common causes and their solutions:

  • Cell Passage Number: Cells at high passage numbers can exhibit altered signaling pathways and drug sensitivities.

    • Solution: Use cells within a consistent and low passage number range for all experiments. We recommend not exceeding 20 passages.

  • Cell Seeding Density: Inconsistent initial cell numbers will lead to variability in the final readout.

    • Solution: Perform accurate cell counts (e.g., using a hemocytometer or automated cell counter) and ensure uniform seeding density across all wells and experiments.

  • Reagent Variability: The age and storage of this compound, as well as the quality of cell culture media and supplements, can impact results.

    • Solution: Prepare fresh this compound dilutions from a validated stock solution for each experiment. Ensure all other reagents are within their expiration dates and stored under recommended conditions.

  • Assay Incubation Time: The duration of both drug treatment and the final viability assay incubation can significantly alter the calculated IC50.

    • Solution: Strictly adhere to the incubation times specified in your validated protocol.

Question: I am not observing any biological effect or inhibition of my target after this compound treatment. What should I do?

Answer:

A lack of effect can be systematic. Follow this logical troubleshooting flow to identify the issue.

start No biological effect observed check_compound Is the this compound stock solution correctly prepared and stored? start->check_compound check_target Does the cell line express the target (FK2)? check_compound->check_target Yes solution_compound Solution: Prepare fresh this compound from powder. Validate stock concentration via analytical methods. check_compound->solution_compound No check_pathway Is the FK2 pathway active in your cell model? check_target->check_pathway Yes solution_target Solution: Confirm FK2 expression via Western Blot or qPCR. Choose a different cell line if negative. check_target->solution_target No check_concentration Is the this compound concentration range appropriate? check_pathway->check_concentration Yes solution_pathway Solution: Stimulate the pathway if necessary (e.g., with a growth factor). Confirm pathway activity by checking for phosphorylated downstream targets. check_pathway->solution_pathway No solution_concentration Solution: Expand the dose-response curve to higher concentrations (e.g., up to 100 µM). check_concentration->solution_concentration No

Caption: Troubleshooting logic for lack of this compound efficacy.

Question: My compound is precipitating in the cell culture medium. How can I prevent this?

Answer:

This compound is hydrophobic and can precipitate in aqueous solutions at high concentrations.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low, typically below 0.5%. High DMSO concentrations can cause compounds to fall out of solution.

  • Use of Pluronic F-68: For challenging formulations, consider adding a low concentration (0.01-0.02%) of Pluronic F-68 to your culture medium to improve solubility.

  • Pre-warming Medium: Always add the this compound stock solution to pre-warmed (37°C) cell culture medium and mix thoroughly by inversion immediately.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action of this compound?

Answer:

This compound is a potent, ATP-competitive inhibitor of Fictional Kinase 2 (FK2). By binding to the kinase domain of FK2, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the Cellular Stress Response Pathway (CSRP) and promoting apoptosis in cancer cells where this pathway is dysregulated.

stress Cellular Stress (e.g., Oxidative, Genotoxic) fk2 FK2 (Fictional Kinase 2) stress->fk2 Activates sub Downstream Substrate fk2->sub Phosphorylates psub Phosphorylated Substrate sub->psub prolif Cell Survival & Stress Resistance psub->prolif This compound This compound This compound->fk2 Inhibits

Caption: The Cellular Stress Response Pathway (CSRP) and this compound's point of inhibition.

Question: What is the recommended starting concentration range for in vitro experiments?

Answer:

For initial screening, we recommend a 10-point dose-response curve ranging from 1 nM to 10 µM. Based on our internal data, the IC50 for most sensitive cell lines falls between 50 nM and 500 nM.

Question: What are the appropriate positive and negative controls for a Western blot experiment assessing this compound activity?

Answer:

  • Negative Control: A vehicle-treated sample (e.g., 0.1% DMSO) to show the baseline level of FK2 pathway activity.

  • Positive Control: A sample from a cell line known to have high basal FK2 activity, or a sample treated with a known activator of the CSRP pathway. This confirms that the antibody detection system is working.

  • Loading Control: An antibody against a stable housekeeping protein (e.g., GAPDH, β-Actin) to ensure equal protein loading across all lanes.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma75
A549Lung Carcinoma250
MCF-7Breast Adenocarcinoma850
U-87 MGGlioblastoma> 10,000

Table 2: Dose-Dependent Inhibition of FK2 Substrate Phosphorylation

This compound Concentration (nM)p-Substrate Level (%) (Normalized to Vehicle)
0 (Vehicle)100
1085
5042
10015
500< 5

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol uses a resazurin-based assay to measure cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point, 2x concentrated serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium from the cell plate and add an equal volume of the 2x this compound dilutions to the corresponding wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (media only) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay: Add resazurin (B115843) solution to each well to a final concentration of 20 µg/mL. Incubate for 4 hours.

  • Measurement: Read the fluorescence at 560 nm excitation / 590 nm emission using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for Target Engagement

  • Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0, 50, 100, 500 nM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-FK2-Substrate, total FK2, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the p-FK2-Substrate signal to the total FK2 or loading control signal.

start Start: Optimization Goal step1 1. Initial Dose-Response (Broad Range: 1 nM - 10 µM) Assay: Cell Viability (72h) start->step1 step2 2. Determine Approximate IC50 step1->step2 step3 3. Target Engagement Assay (Narrow Range around IC50) Assay: Western Blot (2h) step2->step3 step4 4. Correlate IC50 with Target Inhibition (p-Substrate EC50) step3->step4 step5 5. Select Optimal Concentration Range for further experiments step4->step5

Caption: Experimental workflow for optimizing this compound concentration.

How to minimize off-target effects of CCW16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of CCW16, a covalent ligand for the E3 ubiquitin ligase RNF4. The following information is intended to help minimize off-target effects and ensure the generation of reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

A1: this compound is a chemical probe designed as a covalent ligand for the E3 ubiquitin ligase RNF4.[1][2] It contains a chloroacetamide moiety that forms a covalent bond with cysteine residues.[3] Its primary intended use is as a component in the development of Proteolysis-Targeting Chimeras (PROTACs), where it serves to recruit RNF4 to a target protein, leading to the target's ubiquitination and subsequent degradation.[1][4]

Q2: What is the primary on-target binding site of this compound?

A2: this compound has been reported to covalently bind to several cysteine residues on RNF4. Initial studies identified binding to cysteines C132 and C135, which are zinc-coordinating cysteines within the RING domain.[1][3] More recent evidence suggests that this compound also binds to cysteines C51 and C91, located in an unstructured region of RNF4.[2]

Q3: What are the known off-target effects of this compound?

A3: Recent research has demonstrated that this compound is a non-selective covalent ligand.[2] It has been shown to bind to a wide range of cysteine-containing proteins, including members of the peroxiredoxin family.[2] This lack of selectivity can lead to significant off-target effects.

Q4: What are the cellular consequences of this compound's off-target activity?

A4: A significant off-target effect of this compound is the induction of ferroptotic cell death.[2] This process is independent of RNF4 and is associated with an increase in lipid peroxidation and the upregulation of the ferroptosis marker heme oxygenase-1 (HMOX1).[2] Therefore, cellular phenotypes observed upon treatment with this compound or this compound-based PROTACs, such as cell death, may not be due to the intended on-target activity.

Q5: How can I minimize the off-target effects of this compound in my experiments?

A5: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that still provides the desired on-target effect in your specific assay.

  • Employ proper controls: Always include a negative control compound that is structurally similar to this compound but does not have the reactive chloroacetamide warhead. This can help to distinguish between on-target and off-target-driven phenotypes.

  • Use orthogonal approaches: Validate your findings using non-pharmacological methods, such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout of RNF4, to confirm that the observed phenotype is indeed RNF4-dependent.

  • Perform proteome-wide analysis: If resources permit, utilize chemoproteomic techniques like activity-based protein profiling (ABPP) to identify the full spectrum of this compound targets in your experimental system.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High levels of cell death observed, even at low concentrations of this compound-based PROTAC. The observed cytotoxicity may be due to the off-target induction of ferroptosis by the this compound moiety, rather than the degradation of the intended target protein.[2]1. Perform a dose-response curve with this compound alone to determine its intrinsic toxicity in your cell line. 2. Include a ferroptosis inhibitor (e.g., ferrostatin-1) in your experiment to see if it rescues the cell death phenotype. 3. Synthesize and test a control PROTAC with a non-covalent or a different RNF4 ligand to assess if the toxicity is specific to the this compound warhead.
Inconsistent or unexpected results when using a this compound-based PROTAC. The non-selective nature of this compound could be affecting multiple cellular pathways, leading to confounding results.[2]1. Confirm on-target engagement of your PROTAC with RNF4 using a cellular thermal shift assay (CETSA) or a similar target engagement assay. 2. Use a negative control PROTAC that cannot bind the target protein but still contains this compound to identify phenotypes solely due to this compound's off-target effects. 3. Verify that the degradation of your target protein is RNF4-dependent by performing the experiment in RNF4 knockout cells.[2]
Difficulty confirming that the observed phenotype is due to RNF4 recruitment. The phenotype may be a result of this compound binding to other proteins.1. Use a this compound-derived probe with a clickable handle (e.g., an alkyne) to perform pull-down experiments followed by mass spectrometry to identify the full range of cellular binders. 2. Compare the phenotype induced by your this compound-based PROTAC with that of a PROTAC using a different E3 ligase recruiter (e.g., for VHL or Cereblon).

Quantitative Data Summary

Compound Assay Type Target Value Reference
This compoundCompetitive Activity-Based Protein Profiling (ABPP)RNF4IC50 = 1.8 µM[5]
CCW28-3 (this compound-JQ1 PROTAC)Competitive Activity-Based Protein Profiling (ABPP)RNF4IC50 = 0.54 µM[1][6]

Experimental Protocols

Protocol: Cellular Assay to Assess On-Target vs. Off-Target Effects of a this compound-Based PROTAC

This protocol outlines a general workflow to differentiate the on-target degradation activity from the off-target effects of a this compound-based PROTAC.

1. Cell Culture and Treatment:

  • Seed your cells of interest (e.g., a cancer cell line) in appropriate culture vessels.
  • Prepare a dilution series of your this compound-based PROTAC, this compound alone, and a negative control compound (e.g., a non-reactive analog of this compound).
  • Treat the cells with the compounds for a predetermined time course (e.g., 6, 12, 24 hours).

2. Western Blotting for Target Degradation:

  • Lyse the cells and quantify the protein concentration.
  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
  • Probe the membrane with primary antibodies against your target protein, RNF4, and a loading control (e.g., GAPDH or β-actin).
  • Incubate with a suitable secondary antibody and visualize the protein bands.
  • Quantify the band intensities to determine the extent of target protein degradation.

3. Cell Viability Assay:

  • In a parallel experiment, seed cells in a 96-well plate and treat with the same compounds and concentrations.
  • After the treatment period, perform a cell viability assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.

4. Data Analysis and Interpretation:

  • Compare the dose-dependent degradation of your target protein with the dose-dependent decrease in cell viability.
  • If significant cell death is observed at concentrations where target degradation is minimal, it is likely due to off-target toxicity of the this compound moiety.
  • The negative control compound should not induce target degradation or significant cell death.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_analysis 3. Analysis cluster_interpretation 4. Interpretation cell_culture Cell Seeding treatment Cell Treatment (Time Course) cell_culture->treatment compound_prep Compound Dilution (PROTAC, this compound, Control) compound_prep->treatment western_blot Western Blot (Target Degradation) treatment->western_blot viability_assay Cell Viability Assay (Cytotoxicity) treatment->viability_assay data_analysis Compare Degradation vs. Viability western_blot->data_analysis viability_assay->data_analysis conclusion Differentiate On-Target vs. Off-Target Effects data_analysis->conclusion

Workflow for assessing on-target vs. off-target effects.

RNF4_signaling cluster_upstream Upstream Signals cluster_rnf4 RNF4 Activity cluster_downstream Downstream Pathways dna_damage DNA Damage rnf4 RNF4 (E3 Ubiquitin Ligase) dna_damage->rnf4 activates tnfa TNF-α tnfa->rnf4 regulates myc Myc Activation myc->rnf4 cooperates with dna_repair DNA Damage Response rnf4->dna_repair promotes nfkb NF-κB & MAPK Signaling rnf4->nfkb suppresses tumorigenesis Myc-driven Tumorigenesis rnf4->tumorigenesis sustains apoptosis Cell Death Regulation rnf4->apoptosis promotes

Simplified overview of RNF4 signaling pathways.

troubleshooting_logic start Unexpected Cell Death? check_ferroptosis Rescue with Ferroptosis Inhibitor? start->check_ferroptosis check_rnf4_ko Phenotype Persists in RNF4 KO cells? check_ferroptosis->check_rnf4_ko Yes conclusion_on_target Potentially On-Target Effect check_ferroptosis->conclusion_on_target No conclusion_off_target Likely Off-Target Effect check_rnf4_ko->conclusion_off_target Yes check_rnf4_ko->conclusion_on_target No

Troubleshooting logic for unexpected cytotoxicity.

References

Addressing CCW16 instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CCW16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address potential challenges related to its stability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cysteine-reactive covalent ligand that targets the E3 ubiquitin ligase RNF4. However, its primary mode of inducing cell death in cancer cells, particularly in Acute Myeloid Leukemia (AML), is through an RNF4-independent pathway. This compound induces ferroptosis, a form of regulated cell death, by increasing reactive oxygen species (ROS) and lipid peroxidation. Due to its high reactivity, this compound can covalently bind to a broad range of cysteine-containing proteins.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM or higher). For cell-based assays, this stock solution can then be serially diluted in DMSO to the desired intermediate concentrations before final dilution into the aqueous cell culture medium. The final DMSO concentration in the cell culture should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at 2-8°C. DMSO stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Protect both the solid compound and its solutions from light.

Q4: What are the main factors that can lead to the instability of this compound in aqueous solutions?

A4: As a chloroacetamide-containing compound, this compound is susceptible to degradation in aqueous environments. The primary factors that can accelerate its degradation include:

  • Non-neutral pH: Both acidic and basic conditions can catalyze the hydrolysis of the chloroacetamide group.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.

  • Light Exposure: Photodegradation can occur, especially under UV radiation.

  • Presence of Moisture: Hydrolysis is a significant degradation pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected activity of this compound in experiments. Degradation of this compound in aqueous solution.Prepare fresh dilutions of this compound in your final aqueous buffer or medium immediately before each experiment. Avoid prolonged storage of diluted aqueous solutions.
Verify the pH of your experimental buffer. Chloroacetamides are generally more stable at a neutral pH.
Protect your this compound solutions from light during incubation and handling.
Precipitation of this compound upon dilution in aqueous buffer or cell culture medium. Low aqueous solubility of this compound.Ensure the final concentration of DMSO is sufficient to maintain solubility, but still within the tolerated range for your cells (typically ≤ 0.5%).
When diluting from a DMSO stock, add the this compound solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
High background or off-target effects observed in experiments. Non-specific covalent binding of the reactive chloroacetamide group.Use the lowest effective concentration of this compound as determined by a dose-response experiment.
Reduce the incubation time to the minimum required to observe the desired effect.
Consider using a proteomic approach, such as Activity-Based Protein Profiling (ABPP), to identify potential off-target proteins in your experimental system.

Data Presentation: Qualitative Stability of this compound in Aqueous Solutions

Specific quantitative stability data for this compound in various aqueous solutions is not extensively available in public literature. However, based on the known behavior of chloroacetamide compounds, the following qualitative stability and handling recommendations can be made.

Condition Stability Concern Recommendation
pH HydrolysisMaintain a neutral pH (6.8-7.4) in aqueous buffers. Avoid highly acidic or basic conditions.
Temperature Accelerated DegradationPrepare and use aqueous solutions of this compound at room temperature for short durations. For longer incubations, perform them at 37°C as required by the experimental protocol, but minimize the pre-incubation time in aqueous solutions. Store stock solutions at -20°C or -80°C.
Light PhotodegradationProtect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
Aqueous Solution Storage HydrolysisPrepare fresh dilutions in aqueous buffers immediately before use. Avoid storing this compound in aqueous solutions for extended periods.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Accurately weigh the required amount of this compound powder.

    • Dissolve it in the appropriate volume of high-purity DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot and store the stock solution.

    • Dispense the stock solution into small, single-use aliquots in light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

  • Prepare working solutions.

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in 100% DMSO to achieve the desired intermediate concentrations.

  • Treat cells.

    • Further dilute the DMSO working solutions into pre-warmed cell culture medium to the final desired treatment concentrations. The final DMSO concentration should not exceed the tolerance level of the cell line (typically ≤ 0.5%).

    • Immediately add the this compound-containing medium to the cells.

Protocol 2: HPLC-Based Analysis to Assess this compound Stability (General Method)

This protocol provides a general starting point for developing a stability-indicating HPLC method.

  • HPLC System and Column:

    • A standard HPLC system with a UV detector.

    • A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

  • Method:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Sample Preparation: Dissolve a known concentration of the this compound sample in the initial mobile phase composition.

  • Forced Degradation Study:

    • To identify potential degradation products, subject this compound solutions to stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C.

      • Base Hydrolysis: 0.1 N NaOH at 60°C.

      • Oxidative Degradation: 3% H₂O₂ at room temperature.

      • Photodegradation: Expose the solution to UV light.

    • Analyze the stressed samples by HPLC to identify and separate the degradation peaks from the parent this compound peak.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Cell Treatment cluster_prep Solution Preparation cluster_cell_culture Cell Culture cluster_analysis Downstream Analysis Stock_Solution Prepare 10 mM Stock in 100% DMSO Working_Solutions Serial Dilutions in 100% DMSO Stock_Solution->Working_Solutions Final_Dilution Dilute in Cell Culture Medium Working_Solutions->Final_Dilution Cell_Treatment Add this compound-containing Medium to Cells Final_Dilution->Cell_Treatment Cell_Seeding Seed Cells in Appropriate Plates Cell_Seeding->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Cell_Viability Western_Blot Western Blot for Ferroptosis Markers Incubation->Western_Blot ROS_Measurement ROS Detection Assay (e.g., DCFDA) Incubation->ROS_Measurement

Experimental Workflow for this compound Cell Treatment

ferroptosis_pathway This compound-Induced Ferroptosis Signaling Pathway cluster_induction Induction cluster_cellular_effects Cellular Effects cluster_outcome Outcome This compound This compound ROS_Increase Increased Reactive Oxygen Species (ROS) This compound->ROS_Increase Induces GSH_Depletion Glutathione (GSH) Depletion This compound->GSH_Depletion May contribute to Lipid_Peroxidation Lipid Peroxidation ROS_Increase->Lipid_Peroxidation Leads to Ferroptosis Ferroptotic Cell Death Lipid_Peroxidation->Ferroptosis Results in GPX4_Inactivation Inhibition of GPX4 (indirectly) GPX4_Inactivation->Lipid_Peroxidation Promotes GSH_Depletion->GPX4_Inactivation Leads to troubleshooting_logic Troubleshooting Logic for this compound Experiments Start Inconsistent/Low This compound Activity Check_Preparation Review Solution Preparation Protocol Start->Check_Preparation Check_Storage Verify Stock Solution Storage Check_Preparation->Check_Storage Correct Solution_Fresh Prepare Fresh Aqueous Solutions Check_Preparation->Solution_Fresh Incorrect Check_pH Check pH of Aqueous Buffer Check_Storage->Check_pH Correct Store_Properly Aliquot and Store at -80°C Check_Storage->Store_Properly Incorrect Check_Light Assess Light Exposure Check_pH->Check_Light Neutral Adjust_pH Use Neutral pH Buffer Check_pH->Adjust_pH Not Neutral Protect_Light Use Amber Vials/ Cover with Foil Check_Light->Protect_Light Exposed Re-evaluate Re-run Experiment Check_Light->Re-evaluate Protected Solution_Fresh->Re-evaluate Store_Properly->Re-evaluate Adjust_pH->Re-evaluate Protect_Light->Re-evaluate

Technical Support Center: Optimizing Cell Permeability of CW16-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of CW16-containing Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: My CW16-containing PROTAC shows good binding affinity but poor cellular degradation of the target protein. What are the likely causes?

A1: This is a common issue that often points towards poor cell permeability. Several factors can contribute to this:

  • High Molecular Weight: PROTACs are inherently large molecules, often exceeding the typical cut-offs for good oral bioavailability and passive diffusion across cell membranes (e.g., Lipinski's Rule of Five).

  • High Polar Surface Area (PSA): A large number of polar atoms can lead to strong interactions with the aqueous environment and hinder membrane traversal.

  • Low Solubility: Poor aqueous solubility can limit the concentration of the PROTAC available at the cell surface for uptake.

  • Efflux Transporter Activity: The PROTAC may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).

Q2: What initial steps can I take to assess the cell permeability of my CW16-PROTAC?

A2: A tiered approach is recommended. Start with in silico and in vitro models before moving to more complex cellular assays.

  • In Silico Prediction: Use computational models to predict physicochemical properties like molecular weight (MW), PSA, cLogP, and the number of hydrogen bond donors and acceptors.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay to assess passive diffusion.

  • Caco-2 Permeability Assay: This cell-based assay provides information on both passive permeability and the potential for active transport (efflux).

Troubleshooting Guide: Improving PROTAC Permeability

This guide provides specific troubleshooting strategies for common permeability issues.

Issue 1: Low Passive Permeability Observed in PAMPA

If your CW16-PROTAC demonstrates low permeability in the PAMPA assay, this suggests that the molecule's physicochemical properties are not conducive to passive diffusion across a lipid membrane.

Troubleshooting Workflow for Low Passive Permeability

G A Low Permeability in PAMPA B Analyze Physicochemical Properties (MW, PSA, cLogP, Rotatable Bonds) A->B C Strategy 1: Reduce PSA & H-Bond Donors B->C D Strategy 2: Optimize Lipophilicity (cLogP) B->D E Strategy 3: Reduce Molecular Size/Conformational Rigidity B->E F Modify Linker: Replace polar groups with non-polar isosteres C->F G Modify Ligands: Mask polar groups (e.g., N-methylation) C->G H Modify Linker: Incorporate aliphatic or aromatic spacers D->H I Modify Ligands: Systematic truncation to remove non-essential polar groups E->I J Modify Linker: Use shorter or more rigid linkers E->J K Synthesize Analogs F->K G->K H->K I->K J->K L Re-evaluate in PAMPA K->L

Caption: Troubleshooting workflow for low passive permeability.

Issue 2: High Efflux Ratio Observed in Caco-2 Assay

An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 in the Caco-2 assay indicates that your PROTAC is likely a substrate for efflux transporters.

Troubleshooting Workflow for High Efflux

G A High Efflux Ratio in Caco-2 Assay B Confirm Efflux Transporter Substrate (e.g., with P-gp inhibitor like Verapamil) A->B C Structural Modification to Evade Efflux B->C D Introduce steric hindrance near recognition motifs C->D E Increase intramolecular hydrogen bonding C->E F Synthesize Analogs D->F E->F G Re-evaluate in Caco-2 Assay F->G

Caption: Troubleshooting workflow for high efflux.

Physicochemical Properties of PROTACs

The following table summarizes key physicochemical properties that influence cell permeability. Optimizing these parameters is crucial for developing effective PROTACs.

PropertyGenerally Favorable for PermeabilityRationale
Molecular Weight (MW) < 800 DaSmaller molecules are more likely to passively diffuse across the cell membrane.
Polar Surface Area (PSA) < 140 ŲA lower PSA reduces the energy penalty for the molecule to move from an aqueous to a lipid environment.
cLogP 2 - 4Represents a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors < 5Fewer hydrogen bond donors reduce desolvation energy costs upon entering the cell membrane.
Rotatable Bonds < 10Increased rigidity can reduce the entropic penalty of membrane crossing.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, into an acceptor compartment.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Lecithin in dodecane (B42187) solution (e.g., 10 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate reader (UV-Vis)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the entire filter surface is coated.

  • Prepare Donor Plate: Dilute the test compound stock solution in PBS to a final concentration of 100 µM. Add 200 µL of this solution to the coated wells of the filter plate.

  • Assemble PAMPA Sandwich: Place the filter plate on top of the acceptor plate, ensuring the bottom of the filter wells is in contact with the buffer in the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for 4-16 hours.

  • Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader.

  • Calculate Permeability (Pe): Use the following equation: Pe = (C * V_A * V_D) / ((V_A + V_D) * Area * Time * (C_D(t) - C_A(t))) Where C is a constant, V_A and V_D are the volumes of the acceptor and donor wells, Area is the filter area, Time is the incubation time, and C_D(t) and C_A(t) are the concentrations in the donor and acceptor wells at time t.

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express efflux transporters, mimicking the intestinal barrier.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 60,000 cells/cm².

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow. A low permeability rate indicates a tight monolayer.

  • Permeability Assay (A to B): a. Wash the monolayer with pre-warmed HBSS. b. Add the test compound in HBSS to the apical (A) side. c. Add fresh HBSS to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Assay (B to A): a. Repeat the process, but add the test compound to the basolateral (B) side and sample from the apical (A) side. This measures the rate of efflux.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)

Technical Support Center: Enhancing the Selectivity of CCW16 for RNF4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the covalent RNF4 ligand, CCW16. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and strategies to address the selectivity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a covalent small molecule ligand that targets RING Finger Protein 4 (RNF4), an E3 ubiquitin ligase.[1] It contains a chloroacetamide "warhead" that forms a covalent bond with cysteine residues.[2] this compound was developed from a structurally related compound, TRH 1-23, and has been utilized as a recruiter for RNF4 in targeted protein degradation applications, such as in the design of the BRD4 degrader, CCW 28-3.[1][3]

Q2: What is the mechanism of action of RNF4?

A2: RNF4 is a SUMO-targeted ubiquitin ligase (STUbL).[4][5] Its primary function is to recognize and bind to proteins that have been modified with poly-SUMO (Small Ubiquitin-like Modifier) chains through its SUMO-interacting motifs (SIMs).[4] Upon binding, the RING finger domain of RNF4 catalyzes the ubiquitination of these SUMOylated substrates, targeting them for proteasomal degradation.[4][5][6] This process is crucial for maintaining genome stability and plays a significant role in the DNA damage response.[7][8]

Q3: Is this compound a selective inhibitor for RNF4?

A3: While this compound was designed as an RNF4 ligand, studies have shown that it is not completely selective.[3] Due to its reactive chloroacetamide warhead, this compound can covalently bind to other proteins that have accessible and reactive cysteine residues.[9] Proteomic studies have identified several off-target proteins for this compound and its derivatives.[9][10] Therefore, careful experimental design and validation are crucial when using this compound to ensure that the observed biological effects are due to the modulation of RNF4.

Q4: There are conflicting reports on the binding site of this compound on RNF4. Which is correct?

A4: There is indeed conflicting information in the literature regarding the covalent binding site of this compound on RNF4.

  • An earlier study involving covalent docking suggested that this compound binds to one of two zinc-coordinating cysteines, C132 or C135, within the RING domain of RNF4.[2][10]

  • However, a more recent study using mass spectrometry and site-directed mutagenesis provided evidence that this compound covalently modifies cysteines C51 and C91, which are located in an unstructured region of RNF4.[9] This study also highlighted the non-selective nature of this compound.[9]

Given the experimental evidence from the latter study, it is more likely that C51 and C91 are the primary binding sites. This discrepancy underscores the importance of empirically validating drug-target engagement.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: High background or unexpected off-target effects in my assay.

  • Possible Cause: Lack of selectivity of this compound. The chloroacetamide warhead can react with other cysteine-containing proteins in the cell.

  • Troubleshooting Steps:

    • Use a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound that lacks the reactive chloroacetamide warhead. This will help differentiate between on-target and off-target effects.

    • Perform Proteome-Wide Selectivity Profiling: Use techniques like Activity-Based Protein Profiling (ABPP) with a competitive displacement assay to identify other cellular proteins that interact with this compound.

    • Titrate the Concentration: Use the lowest effective concentration of this compound to minimize off-target binding.

Issue 2: Inconsistent IC50 values or loss of compound activity.

  • Possible Cause: Instability of this compound in solution. Covalent inhibitors can be susceptible to degradation, especially in aqueous buffers or cell culture media.

  • Troubleshooting Steps:

    • Proper Storage: Store this compound as a solid at -20°C or -80°C. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

    • Check Solubility: Ensure this compound is fully dissolved in your working buffer. Precipitation can lead to inaccurate concentrations.

    • Assess Stability: Perform a time-course experiment to determine the stability of this compound in your assay medium at the experimental temperature.

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your experimental samples.

Strategies to Enhance the Selectivity of this compound for RNF4

Enhancing the selectivity of a covalent inhibitor like this compound is a medicinal chemistry challenge. While specific successfully modified analogs of this compound are not publicly available, the following established strategies can be applied to guide the design of more selective RNF4 inhibitors.

  • Warhead Reactivity Tuning: The reactivity of the chloroacetamide warhead can be modulated to decrease its propensity for off-target reactions.

    • Strategy: Replace the chloroacetamide with a less reactive electrophile, such as an acrylamide (B121943) or a cyano-acrylamide. This can be fine-tuned by adding electron-withdrawing or -donating groups near the reactive center.

    • Rationale: A less reactive warhead will form a covalent bond more slowly, allowing the non-covalent binding affinity of the inhibitor for its target to play a more significant role in determining the overall binding kinetics. This increases the likelihood of covalent modification only when the inhibitor is bound to the intended target with high affinity.

  • Optimization of Non-Covalent Binding Affinity: Increasing the affinity of the non-covalent interaction between the inhibitor and RNF4 will improve selectivity.

    • Strategy: Use structure-based drug design to modify the scaffold of this compound. Analyze the crystal structure of RNF4 (if available with a ligand) or use computational modeling to identify opportunities for additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) within the RNF4 binding pocket.

    • Rationale: A higher non-covalent binding affinity (lower Ki) will increase the residency time of the inhibitor in the RNF4 binding pocket, thereby increasing the probability of the covalent reaction occurring with RNF4 over off-targets.

  • Targeting Less Conserved Residues: If the targeted cysteine residue is in a highly conserved binding pocket, achieving selectivity over related proteins can be challenging.

    • Strategy: If structural information allows, design inhibitors that target a less conserved cysteine residue on RNF4 or that derive their binding affinity from interactions with non-conserved residues surrounding the target cysteine.

    • Rationale: By exploiting differences in the amino acid sequences of the binding pockets of on-target and off-target proteins, selectivity can be significantly improved.

Data Presentation

Table 1: Quantitative Data for this compound and its Derivatives

CompoundTargetAssay TypePotency (IC50)Reference
This compoundRNF4Gel-based ABPP1.8 µM[1]
CCW 28-3BRD4 DegradationWestern BlotDC50 ~1 µM[10]

Table 2: Proteomic Selectivity Profile of this compound-derived PROTAC (CCW 28-3)

Data from isoTOP-ABPP analysis in 231MFP cells. Off-targets are defined as proteins with >75% inhibition of IA-alkyne probe labeling.

Number of Quantified Probe-Modified PeptidesNumber of Potential Off-TargetsOff-Target Identity
11147Specific off-targets not individually listed in the primary publication, but noted that none are part of the ubiquitin-proteasome system. SCP2 was identified as an overlapping off-target in a separate experiment.

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity Analysis

This protocol is designed to assess the selectivity of this compound by measuring its ability to compete with a broad-spectrum cysteine-reactive probe for binding to cellular proteins.

  • Proteome Preparation:

    • Harvest cultured cells and lyse them in a suitable buffer (e.g., PBS) via sonication.

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cell debris and collect the supernatant (proteome).

    • Determine the protein concentration of the proteome using a standard protein assay (e.g., BCA assay).

  • Competitive Inhibition:

    • Aliquot the proteome (e.g., 50 µg of protein per sample).

    • Pre-incubate the proteome with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for 30 minutes at room temperature.

  • Probe Labeling:

    • Add a cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne) to each sample and incubate for 1 hour at room temperature.

  • Reporter Tag Conjugation (Click Chemistry):

    • To the alkyne-labeled proteomes, add a solution containing an azide-functionalized reporter tag (e.g., rhodamine-azide for in-gel fluorescence or biotin-azide for enrichment), copper(I) sulfate, a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

    • Incubate for 1 hour at room temperature.

  • Analysis:

    • For Gel-Based Analysis: Add SDS-PAGE loading buffer, run the samples on a polyacrylamide gel, and visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a particular protein band in the this compound-treated samples compared to the control indicates a potential target.

    • For Mass Spectrometry-Based Analysis (Proteomics): If a biotin (B1667282) tag was used, enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were competed off by this compound.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

ITC measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). For covalent inhibitors, ITC can be challenging but can provide valuable information about the initial non-covalent binding event.

  • Sample Preparation:

    • Express and purify recombinant RNF4 protein to high homogeneity.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dialyze the RNF4 protein and dissolve the this compound in the exact same buffer to minimize heats of dilution. A recommended buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4. Degas both solutions before use.

  • ITC Experiment Setup:

    • Load the RNF4 solution into the ITC sample cell (typically at a concentration of 10-50 µM).

    • Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

  • Titration:

    • Perform a series of injections of this compound into the RNF4 solution while monitoring the heat change.

    • Include an initial small injection that is not included in the data analysis to account for initial equilibration.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one set of sites) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). For a covalent inhibitor, the measured KD will reflect the initial non-covalent binding step.

Mandatory Visualizations

RNF4_Signaling_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_modification Post-Translational Modifications cluster_degradation Protein Degradation DNA_Damage DNA Double-Strand Break SUMOylation Protein SUMOylation (PIAS1, PIAS4) DNA_Damage->SUMOylation activates Substrate_SUMO SUMOylated Substrate (e.g., MDC1, RPA) SUMOylation->Substrate_SUMO modifies Ubiquitination Protein Ubiquitination Substrate_Ub Ubiquitinated Substrate Ubiquitination->Substrate_Ub modifies Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades to RNF4 RNF4 (STUbL) Substrate_SUMO->RNF4 recruits RNF4->Ubiquitination catalyzes Substrate_Ub->Proteasome targets for degradation This compound This compound This compound->RNF4 inhibits

Caption: RNF4 signaling pathway in the DNA damage response.

Selectivity_Strategy_Workflow Start Start with this compound Assess_Selectivity Assess Selectivity (e.g., Competitive ABPP) Start->Assess_Selectivity High_Off_Target High Off-Target Activity? Assess_Selectivity->High_Off_Target Medicinal_Chemistry Medicinal Chemistry Optimization High_Off_Target->Medicinal_Chemistry Yes End Selective RNF4 Ligand High_Off_Target->End No Tune_Warhead Tune Warhead Reactivity Medicinal_Chemistry->Tune_Warhead Optimize_Scaffold Optimize Non-Covalent Binding Medicinal_Chemistry->Optimize_Scaffold Synthesize_Analogs Synthesize New Analogs Tune_Warhead->Synthesize_Analogs Optimize_Scaffold->Synthesize_Analogs Test_Analogs Test Analogs for Potency and Selectivity Synthesize_Analogs->Test_Analogs Improved_Selectivity Improved Selectivity? Test_Analogs->Improved_Selectivity Improved_Selectivity->Medicinal_Chemistry No Improved_Selectivity->End Yes

Caption: Workflow for enhancing the selectivity of this compound.

References

Validation & Comparative

A Comparative Guide to CCW16 and Other RNF4 Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CCW16 with other known ligands and targeting modalities for the E3 ubiquitin ligase RNF4. The content is based on published experimental data to offer an objective overview for researchers in targeted protein degradation (TPD).

Introduction to RNF4

RNF4 (RING Finger Protein 4) is a SUMO-targeted ubiquitin ligase (STUbL) that plays a critical role in various cellular processes, including DNA damage repair, protein quality control, and signal transduction. It recognizes poly-SUMOylated substrate proteins via its SUMO-interacting motifs (SIMs) and facilitates their ubiquitination through its C-terminal RING domain, often leading to their proteasomal degradation. This unique mechanism of action makes RNF4 an attractive E3 ligase for recruitment in PROteolysis TArgeting Chimera (PROTAC) technology.

Small Molecule Covalent Ligands: this compound and its Precursor TRH 1-23

This compound is a covalent ligand designed to recruit RNF4 for targeted protein degradation. It was developed from a precursor molecule, TRH 1-23, identified through a cysteine-reactive covalent ligand library screen.

Performance Comparison

This compound emerged as a more potent successor to TRH 1-23. While both are chloroacetamide-based covalent ligands that target cysteines within the RING domain of RNF4, this compound exhibits a significantly lower IC50 value.[1][2] The potency of TRH 1-23 was initially considered suboptimal for efficient RNF4 recruitment, prompting the synthesis of more potent analogs like this compound.[3]

LigandTypeTarget ResiduesIC50 (Competitive ABPP)Effect on RNF4 Autoubiquitination
TRH 1-23 Covalent (Chloroacetamide)C132 and/or C135 in RING domainDouble-digit µM range[1][3]No inhibition[3]
This compound Covalent (Chloroacetamide)C132 and/or C135 in RING domain1.8 µM[2][3]Not explicitly stated, but scaffold doesn't inhibit
From Ligand to PROTAC: The Development of CCW 28-3

To demonstrate its utility in targeted protein degradation, this compound was incorporated into a bifunctional degrader named CCW 28-3.[3][4] This PROTAC links this compound to JQ1, a well-characterized inhibitor of the BET bromodomain protein family, to target proteins like BRD4 for degradation.

PROTACRNF4 LigandTarget LigandRNF4 IC50 (Competitive ABPP)Target ProteinCellular Effect
CCW 28-3 This compoundJQ10.54 µM[3][5]BRD4RNF4-dependent degradation of BRD4[3]

The degradation of BRD4 by CCW 28-3 was confirmed to be dependent on both the proteasome and RNF4, showcasing the successful recruitment of RNF4's ubiquitin ligase activity to the target protein.[3]

Alternative RNF4 Targeting Strategies

Beyond small molecule ligands, other innovative approaches have been developed to harness the catalytic activity of the RNF4 RING domain for targeted protein degradation. These methods offer alternative strategies that do not rely on traditional small molecule-protein interactions.

Antibody RING-Mediated Destruction (ARMeD)

This technique involves fusing the RING domain of RNF4 to a nanobody, a single-domain antibody, that specifically recognizes a target protein.[6] This creates a chimeric E3 ligase that can ubiquitinate and induce the degradation of the target protein.

StrategyComponentsMechanismAdvantages
ARMeD Nanobody + RNF4 RING domainCreates a target-specific E3 ligaseHighly specific; can target proteins without known small molecule binders
Antibody-Based PROTACs (AbTACs)

AbTACs are recombinant bispecific antibodies that can simultaneously bind to a cell-surface E3 ligase and a target cell-surface protein. While initial studies have focused on other membrane-bound E3 ligases like RNF43[7][8], the principle could be adapted to target extracellular domains of other E3 ligases or to recruit soluble E3s like RNF4 to membrane-associated targets.

Signaling and Experimental Workflow Diagrams

Below are diagrams illustrating the key signaling pathway and experimental workflows described in this guide.

RNF4_Signaling_Pathway RNF4 Signaling Pathway for Targeted Degradation cluster_sumoylation SUMOylation cluster_ubiquitination Ubiquitination & Degradation SUMO SUMO E1_SUMO SUMO E1 SUMO->E1_SUMO E2_SUMO SUMO E2 E1_SUMO->E2_SUMO E3_SUMO SUMO E3 E2_SUMO->E3_SUMO Target Target Protein E3_SUMO->Target SUMO_Target SUMOylated Target Protein Target->SUMO_Target RNF4 RNF4 SUMO_Target->RNF4 Ub_Target Ubiquitinated Target Protein RNF4->Ub_Target Ub Ubiquitin E1_Ub Ub E1 Ub->E1_Ub E2_Ub Ub E2 E1_Ub->E2_Ub E2_Ub->RNF4 Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: RNF4-mediated ubiquitination and degradation pathway.

PROTAC_Workflow PROTAC (CCW 28-3) Mechanism of Action PROTAC CCW 28-3 (PROTAC) RNF4 RNF4 PROTAC->RNF4 binds via this compound BRD4 BRD4 (Target Protein) PROTAC->BRD4 binds via JQ1 Ternary_Complex Ternary Complex (RNF4-PROTAC-BRD4) RNF4->Ternary_Complex BRD4->Ternary_Complex Ubiquitination BRD4 Ubiquitination Ternary_Complex->Ubiquitination Degradation BRD4 Degradation (via Proteasome) Ubiquitination->Degradation

Caption: Workflow of CCW 28-3 mediated BRD4 degradation.

ABPP_Workflow Gel-Based ABPP for RNF4 Ligand Screening RNF4_protein Purified RNF4 Protein Preincubation Pre-incubation RNF4_protein->Preincubation Covalent_Ligand Covalent Ligand (e.g., this compound) Covalent_Ligand->Preincubation Labeling Labeling Preincubation->Labeling IA_Rhodamine IA-Rhodamine Probe IA_Rhodamine->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Fluorescence_Scan In-gel Fluorescence Scan SDS_PAGE->Fluorescence_Scan Result Reduced Fluorescence (Indicates Ligand Binding) Fluorescence_Scan->Result

Caption: Experimental workflow for gel-based ABPP screening.

Experimental Protocols

Gel-Based Activity-Based Protein Profiling (ABPP)

This method was employed to identify and assess the potency of covalent ligands for RNF4.[3]

  • Protein Preparation: Purified human RNF4 protein is diluted in a buffer such as PBS.

  • Ligand Incubation: The covalent ligand (e.g., this compound or TRH 1-23) is pre-incubated with the RNF4 protein for 30 minutes at room temperature to allow for covalent modification. A DMSO vehicle control is run in parallel.

  • Probe Labeling: A cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-Rhodamine), is added to the mixture and incubated for 1 hour at room temperature. This probe labels cysteine residues that have not been modified by the test ligand.

  • SDS-PAGE: The reaction is quenched with SDS-PAGE loading buffer, and the proteins are separated by gel electrophoresis.

  • Visualization and Quantification: The gel is scanned for in-gel fluorescence. A reduction in the fluorescent signal in the ligand-treated sample compared to the DMSO control indicates that the ligand has covalently bound to RNF4, blocking the binding of the fluorescent probe. The intensity of the bands is quantified by densitometry to calculate IC50 values.[3]

In Vitro RNF4 Autoubiquitination Assay

This assay is used to determine if a ligand affects the catalytic activity of RNF4.[3]

  • Reaction Setup: Purified RNF4 is pre-incubated with the test ligand (e.g., TRH 1-23) or DMSO for 30 minutes at room temperature.

  • Ubiquitination Reaction: The ubiquitination machinery components are added to the mixture, including ubiquitin-activating enzyme (E1, e.g., UBA1), an E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, and ATP.

  • Incubation: The reaction is incubated at 37°C for approximately 40 minutes to allow for autoubiquitination of RNF4.

  • Quenching and Analysis: The reaction is stopped by adding SDS-PAGE loading buffer.

  • Western Blotting: The samples are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted using an antibody against RNF4. An increase in the molecular weight of RNF4 (appearing as a smear or higher molecular weight bands) indicates polyubiquitination.

Conclusion

This compound stands out as a potent and validated covalent recruiter for the E3 ligase RNF4, demonstrating clear superiority over its precursor, TRH 1-23. Its successful integration into the PROTAC CCW 28-3 highlights its utility for inducing the degradation of specific target proteins like BRD4. While alternative strategies such as ARMeD provide powerful, non-small molecule approaches to leverage RNF4's activity, this compound remains a key tool for researchers developing small molecule-based targeted protein degraders. Future work may focus on improving the selectivity and in-cell engagement of this compound-based PROTACs to enhance their therapeutic potential.

References

A Comparative Guide to E3 Ligase Recruiters for PROTACs: CCW16 vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase recruiter is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) success. While recruiters for von Hippel-Lindau (VHL) and Cereblon (CRBN) have dominated the landscape, novel recruiters are emerging, offering the potential for improved efficacy, selectivity, and the ability to overcome resistance. This guide provides a comprehensive comparison of the covalent RNF4 recruiter, CCW16, with well-established VHL and CRBN recruiters, focusing on their application in degrading the prominent cancer target, BRD4.

Mechanism of Action: A Tale of Three Ligases

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

While the overarching mechanism is conserved, the specific E3 ligase recruited introduces nuances in the degradation process. VHL and CRBN are components of Cullin-RING E3 ligase (CRL) complexes, specifically CRL2VHL and CRL4CRBN, respectively. In contrast, this compound covalently recruits RING finger protein 4 (RNF4), a dimeric RING E3 ligase known to ubiquitylate poly-SUMOylated proteins.

PROTAC_Mechanism cluster_covalent This compound-based PROTAC cluster_noncovalent VHL/CRBN-based PROTAC POI_C Protein of Interest (POI) PROTAC_C PROTAC (JQ1-CCW16) POI_C->PROTAC_C Ub Ubiquitin Proteasome_C Proteasome POI_C->Proteasome_C Degradation RNF4 RNF4 (E3 Ligase) PROTAC_C->RNF4 covalent bond RNF4->POI_C Ubiquitination Ub->POI_C poly-Ub POI_NC Protein of Interest (POI) PROTAC_NC PROTAC (e.g., JQ1-VHL/CRBN ligand) POI_NC->PROTAC_NC Ub_NC Ubiquitin Proteasome_NC Proteasome POI_NC->Proteasome_NC Degradation E3_NC VHL or CRBN (E3 Ligase) PROTAC_NC->E3_NC E3_NC->POI_NC Ubiquitination Ub_NC->POI_NC poly-Ub

Figure 1. Mechanism of action for covalent (this compound) vs. non-covalent (VHL/CRBN) PROTACs.

Performance Comparison: Degradation of BRD4

To provide a data-driven comparison, we focus on the degradation of BRD4, a well-characterized target for which PROTACs utilizing all three E3 ligase recruiters have been developed. The warhead used in these comparative examples is JQ1, a potent inhibitor of the BET family of bromodomain proteins, including BRD4.

E3 Ligase RecruiterPROTACTarget ProteinDC50Dmax (%)Cell LineKey Findings & Selectivity
RNF4 (covalent) CCW28-3 (JQ1-CCW16)BRD4Not explicitly reported as a DC50 value; significant degradation at 10 µM~75% at 10 µM (24h)231MFPDegrades BRD4 in an RNF4-dependent manner. Does not degrade BRD2 and BRD3.[1]
VHL MZ1 (JQ1-VHL ligand)BRD4~5 nM>90%HEK293T, HeLaPotent and rapid degradation of BRD4.[1][2]
CRBN dBET1 (JQ1-pomalidomide)BRD4~100 nM>85%MV4;11Effective pan-BET degrader (BRD2, BRD3, and BRD4).[3]

Note: Direct head-to-head comparisons of these PROTACs under identical experimental conditions are limited. The data presented is compiled from different studies and should be interpreted as a relative guide.

From the available data, the this compound-based PROTAC, CCW28-3, appears to be less potent in degrading BRD4 compared to the VHL-recruiting PROTAC, MZ1.[1] However, CCW28-3 exhibits notable selectivity for BRD4 over other BET family members, BRD2 and BRD3, a feature not observed with the CRBN-recruiting dBET1.[1] This highlights a potential advantage of utilizing different E3 ligases to tune the selectivity profile of a PROTAC.

Quantitative proteomic analysis of cells treated with CCW28-3 identified BRD4 as the major downregulated protein, although some off-target proteins were also noted, including MT2A, ZC2HC1A, and ZNF367.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are generalized protocols for key experiments.

Western Blot for Protein Degradation

This is the most common method to quantify the reduction in the levels of the target protein.

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to membrane) D->E F Immunoblotting (Antibodies) E->F G Detection & Analysis F->G

Figure 2. Experimental workflow for Western Blot analysis of PROTAC-induced degradation.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate denatured protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. This data is used to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.

Methodology:

  • Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (e.g., RNF4, VHL/Elongin B/C complex, or CRBN-DDB1 complex), ubiquitin, ATP, the purified target protein, and the PROTAC in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.

Ternary Complex Formation Assay

Demonstrating the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for confirming the mechanism of action.

Methodology (Co-Immunoprecipitation):

  • Cell Treatment: Treat cells with the PROTAC for a short duration.

  • Cell Lysis: Lyse the cells in a non-denaturing buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or the E3 ligase, coupled to magnetic or agarose (B213101) beads.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot to detect the presence of all three components of the ternary complex (POI, E3 ligase, and components of the ligase complex).

Cell Viability Assay

This assay determines the effect of protein degradation on cell proliferation and survival.

Methodology (e.g., MTT or CellTiter-Glo® Assay):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Signal Measurement: Measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

Signaling Pathways and Logical Relationships

The choice of E3 ligase recruiter dictates the specific cellular machinery hijacked for protein degradation.

Signaling_Pathways cluster_RNF4 RNF4-Mediated Degradation cluster_VHL_CRBN VHL/CRBN-Mediated Degradation CCW16_PROTAC This compound-based PROTAC Ternary_RNF4 Ternary Complex (POI-PROTAC-RNF4) CCW16_PROTAC->Ternary_RNF4 POI_RNF4 Protein of Interest POI_RNF4->Ternary_RNF4 RNF4_E3 RNF4 RNF4_E3->Ternary_RNF4 Ub_RNF4 Ubiquitination Ternary_RNF4->Ub_RNF4 Proteasome_RNF4 Proteasomal Degradation Ub_RNF4->Proteasome_RNF4 VHL_CRBN_PROTAC VHL/CRBN-based PROTAC Ternary_VC Ternary Complex (POI-PROTAC-E3) VHL_CRBN_PROTAC->Ternary_VC POI_VC Protein of Interest POI_VC->Ternary_VC VHL_CRBN_E3 VHL or CRBN CRL Cullin-RING Ligase Complex VHL_CRBN_E3->CRL CRL->Ternary_VC Ub_VC Ubiquitination Ternary_VC->Ub_VC Proteasome_VC Proteasomal Degradation Ub_VC->Proteasome_VC

Figure 3. Signaling pathways for different E3 ligase recruiters.

Conclusion and Future Perspectives

The exploration of novel E3 ligase recruiters like this compound for RNF4 is expanding the toolkit for targeted protein degradation. While current data suggests that the covalent RNF4-recruiting PROTAC CCW28-3 may be less potent than the highly optimized VHL-recruiting PROTAC MZ1 for BRD4 degradation, it offers a distinct selectivity profile. This underscores a key principle in PROTAC design: the choice of E3 ligase can be a powerful tool to modulate a degrader's activity and selectivity.

The covalent nature of the this compound-RNF4 interaction presents both opportunities and challenges. While it may lead to prolonged target engagement, it also deviates from the catalytic nature of traditional PROTACs. Further research is needed to fully understand the implications of this covalent modification on the overall degradation efficiency and potential for off-target effects.

As the field matures, the development of a broader panel of E3 ligase recruiters will be crucial for targeting a wider range of proteins, overcoming resistance mechanisms, and achieving tissue-specific protein degradation. The comparative data and protocols presented in this guide provide a framework for researchers to navigate the expanding landscape of E3 ligase recruiters and make informed decisions in the design and evaluation of novel PROTACs.

References

Comparative Analysis of CCW16's Effects in Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the effects of CCW16, a cysteine-reactive covalent ligand, across various cell lines. The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a therapeutic agent.

Executive Summary

This compound has been identified as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death, in an RNF4-independent manner. Its mechanism of action involves the covalent binding to multiple cysteine-containing proteins, leading to broad cellular effects. This guide summarizes the available quantitative data on this compound's impact on cell viability and outlines detailed experimental protocols for key assays to facilitate further research and comparative studies.

Data Presentation

Currently, publicly available literature does not contain a comprehensive dataset of half-maximal inhibitory concentration (IC50) values for this compound across a wide panel of cancer cell lines. However, a study has reported an IC50 of 1.8 µM for this compound in inhibiting the autoubiquitination activity of recombinant RNF4 in a biochemical assay. It is crucial to note that this value reflects the inhibition of a specific enzymatic activity and not necessarily the cytotoxic or anti-proliferative effect on whole cells.

Further research is required to establish a comprehensive profile of this compound's potency across diverse cell lineages. The following table is provided as a template for researchers to populate with their own experimental data to facilitate cross-study comparisons.

Table 1: Comparative Cell Viability (IC50) of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Citation/Source
e.g., HT-1080FibrosarcomaData not available
e.g., A549Lung CarcinomaData not available
e.g., MCF7Breast AdenocarcinomaData not available
e.g., PC-3Prostate CancerData not available
e.g., U-937Histiocytic LymphomaData not available

Experimental Protocols

To ensure consistency and reproducibility in evaluating the effects of this compound, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound compound

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the blank wells.

Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add this compound dilutions incubate_24h->add_this compound incubate_treatment Incubate for desired period add_this compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration. Include appropriate controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis seed_treat Seed and treat cells harvest Harvest cells seed_treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_stain Incubate for 15 min add_stains->incubate_stain add_buffer Add Binding Buffer incubate_stain->add_buffer analyze_flow Analyze by flow cytometry add_buffer->analyze_flow

Caption: Workflow for the Annexin V/PI apoptosis assay.

Signaling Pathway

This compound induces cell death primarily through the ferroptosis pathway. This process is initiated by the inhibition of glutathione (B108866) peroxidase 4 (GPX4) activity, either directly or indirectly, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent oxidative cell death. Notably, the effects of this compound appear to be independent of the RNF4 E3 ubiquitin ligase, despite its initial identification as an RNF4 ligand.

Diagram of this compound-Induced Ferroptosis Pathway

CCW16_Pathway This compound This compound Cysteine_Proteins Multiple Cysteine- Containing Proteins This compound->Cysteine_Proteins Covalent Binding GPX4 GPX4 Inhibition Cysteine_Proteins->GPX4 Indirect Inhibition Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Leads to Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: Simplified pathway of this compound-induced ferroptosis.

Conclusion

This compound represents a promising area of investigation in cancer therapeutics due to its ability to induce ferroptosis. However, a comprehensive understanding of its efficacy and selectivity across a broad range of cancer cell lines is still needed. The standardized protocols and data presentation format provided in this guide are intended to support the research community in generating comparable and robust datasets to further elucidate the therapeutic potential of this compound.

A Head-to-Head Battle: CCW16-Based PROTACs Versus Traditional Inhibitors in Targeted Protein Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison between CCW16-based Proteolysis Targeting Chimeras (PROTACs) and traditional small molecule inhibitors. We delve into their distinct mechanisms of action, present supporting experimental data, and provide detailed protocols for key validation assays.

The paradigm of therapeutic intervention is shifting from simple inhibition to targeted degradation. While traditional inhibitors block the function of a protein, PROTACs are engineered to completely remove the protein from the cell.[1][2][3] This is accomplished by hijacking the body's own cellular disposal machinery, the ubiquitin-proteasome system.[4][5]

This guide focuses on PROTACs that utilize this compound, a covalent ligand for the E3 ubiquitin ligase RNF4. These PROTACs function by forming a bridge between RNF4 and a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.[6] We will compare a representative this compound-based PROTAC targeting Bromodomain-containing protein 4 (BRD4) against the well-established traditional BRD4 inhibitor, JQ1.

Mechanism of Action: Inhibition vs. Degradation

Traditional inhibitors, like JQ1, typically function by binding to the active site or an allosteric site of a target protein, thereby preventing its downstream activity.[2] This is an occupancy-driven model, requiring sustained and high concentrations of the drug to maintain therapeutic effect.[7]

In contrast, PROTACs operate on a catalytic, event-driven model.[2][3][8] A single PROTAC molecule can induce the degradation of multiple target protein molecules before it is eventually cleared.[2][9] This fundamental difference in the mechanism of action leads to several potential advantages for PROTACs, including higher potency at lower doses, a more sustained duration of effect, and the ability to target proteins previously considered "undruggable."[2][7][10]

Visualizing the Mechanisms

Traditional_Inhibitor cluster_inhibitor Traditional Inhibition Inhibitor JQ1 Target BRD4 Protein Inhibitor->Target Binds to Active Site Blocked Function Blocked Function Transcriptional Activation Target->Function Leads to Target->Blocked Results in ActiveSite

Caption: Workflow of a traditional inhibitor (JQ1) binding to BRD4.

PROTAC_Mechanism cluster_protac PROTAC-Mediated Degradation PROTAC This compound-BRD4 PROTAC POI BRD4 (Target Protein) TernaryComplex BRD4 PROTAC RNF4 PROTAC->TernaryComplex:f1 POI->TernaryComplex:f0 E3Ligase RNF4 (E3 Ligase) E3Ligase->TernaryComplex:f2 PolyUb Ub Ub Ub TernaryComplex->PolyUb Ubiquitination Ub Ub Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Targeting Degradation Degraded Fragments Proteasome->Degradation Degradation

Caption: Mechanism of a this compound-based PROTAC targeting BRD4 for degradation.

Performance Data: PROTAC vs. Inhibitor

The efficacy of a PROTAC is measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable).[1] This contrasts with the IC50 value for a traditional inhibitor, which measures the concentration needed to inhibit 50% of the protein's activity.

MetricThis compound-BRD4 PROTAC (Representative)JQ1 (Traditional Inhibitor)Description
Target Action DegradationInhibitionThe fundamental difference in outcome on the target protein.
Potency (Cellular) DC50: ~10-100 nMIC50: ~50-150 nMConcentration for 50% maximal effect in cells. PROTACs often show higher potency.
Maximal Effect Dmax: >90%Inhibition: ~100%PROTACs can achieve near-complete removal of the target protein.
Cell Viability IC50: ~100-500 nMIC50: ~500-1000 nMConcentration to reduce cell viability by 50%. The enhanced potency of PROTACs can translate to greater cytotoxicity in cancer cells.
Mode of Action CatalyticStoichiometricPROTACs can be recycled, while inhibitors require continuous target occupancy.[9]

Note: The values presented are representative and can vary based on the specific cell line and experimental conditions.

Experimental Protocols

Verifying the efficacy and mechanism of a PROTAC requires a suite of specific cellular and biochemical assays. Below are detailed protocols for essential experiments.

Western Blot for Protein Degradation

This is the most direct method to quantify the reduction in target protein levels following PROTAC treatment.[1]

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound-based PROTAC, JQ1, and a vehicle control (e.g., DMSO) for a set time (e.g., 16-24 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[1]

  • SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.[1][11]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Also, probe for a loading control (e.g., GAPDH or β-actin) to normalize the results.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]

Western_Blot_Workflow A 1. Cell Treatment (PROTAC/Inhibitor) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer D->E F 6. Immunoblotting (Antibodies) E->F G 7. Detection & Analysis F->G

Caption: Experimental workflow for Western Blot analysis.

Cell Viability (Cytotoxicity) Assay

This assay determines the effect of the compound on cell proliferation and survival.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound-based PROTAC, JQ1, and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[12]

  • Viability Measurement: Add a cell viability reagent (such as CellTiter-Glo®, which measures ATP levels, or MTT) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[12]

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC is working through the intended ubiquitin-proteasome pathway.

Protocol:

  • Cell Treatment: Treat cells with the this compound-based PROTAC for a short period (e.g., 2-4 hours). Include a control group pre-treated with a proteasome inhibitor (like MG132) to allow ubiquitinated proteins to accumulate.[13]

  • Immunoprecipitation (IP):

    • Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

    • Incubate the cell lysates with an antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.[14]

    • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.[11]

  • Western Blot Analysis:

    • Wash the beads to remove non-specific binders and elute the proteins.

    • Perform a Western blot on the eluted samples.

    • Probe the membrane with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lanes indicates polyubiquitination of the target protein.[14][15]

Conclusion

This compound-based PROTACs offer a distinct and powerful alternative to traditional inhibitors. By inducing the complete degradation of target proteins like BRD4, they can achieve a more profound and sustained biological effect, often at lower concentrations.[7][16] While traditional inhibitors remain invaluable tools, the catalytic, event-driven mechanism of PROTACs opens up new therapeutic possibilities, particularly for overcoming drug resistance and targeting proteins that have historically been challenging to drug.[2][7][10] The experimental protocols outlined in this guide provide a robust framework for researchers to validate and compare these two important classes of molecules in their own drug discovery efforts.

References

Independent Verification of CCW16-Induced Ferroptosis Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, neuroscience, and drug discovery, the novel cysteine-reactive covalent ligand CCW16 presents a unique avenue for inducing ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Unlike classical ferroptosis inducers, this compound acts through a broad, RNF4-independent mechanism, making it a valuable tool for studying cellular responses to oxidative stress and for developing new therapeutic strategies. This guide provides an objective comparison of this compound with alternative ferroptosis inducers, supported by experimental data and detailed protocols for marker verification.

Performance Comparison of Ferroptosis Inducers

The efficacy of a ferroptosis inducer is determined by its ability to promote key cellular events, primarily lipid peroxidation and the upregulation of stress-response proteins. While direct comparative studies for this compound against other inducers are emerging, the following table summarizes the known effects of this compound and compares them with well-established ferroptosis inducers like erastin (B1684096) and RSL3.

FeatureThis compoundErastinRSL3Gpx4-IN-9
Primary Mechanism Broad cysteine alkylation, leading to oxidative stress[1][2]Inhibition of system Xc- cystine/glutamate antiporter[3]Direct inhibition of GPX4[4][5][6]Direct inhibition of GPX4[4]
Lipid ROS Induction Significant increase[1][2]Significant increase[3][7]Significant increase[3][4]Significant increase[4]
HMOX1 Upregulation Strong upregulation[1][2]Upregulation observed[8][9]Not a primary markerNot a primary marker
GPX4 Protein Levels No direct inhibition; downstream effects may varyIndirectly impacted via glutathione (B108866) depletion[8]No change in protein level, but activity is inhibited[4]No change in protein level, but activity is inhibited[4]
Cell Viability (IC50) Data not widely availableCell line dependent (e.g., ~5-10 µM in various cancer cells)[10]Cell line dependent (e.g., ~0.05-4 µM in various cancer cells)[4][5]~1-5 µM in cultured cells[4]

Signaling Pathway of this compound-Induced Ferroptosis

This compound induces ferroptosis through a distinct mechanism that involves the covalent modification of numerous cysteine-containing proteins. This broad reactivity, particularly with antioxidant enzymes like peroxiredoxins, leads to a rapid increase in cellular reactive oxygen species (ROS) and subsequent lipid peroxidation, culminating in ferroptotic cell death. This pathway is notably independent of direct GPX4 inhibition, which is the mechanism for many other ferroptosis inducers.

CCW16_Ferroptosis_Pathway This compound-Induced Ferroptosis Signaling Pathway This compound This compound Cysteine_Proteins Cysteine-Containing Proteins (e.g., Peroxiredoxins) This compound->Cysteine_Proteins Covalent Modification Oxidative_Stress Increased Oxidative Stress (ROS Accumulation) Cysteine_Proteins->Oxidative_Stress Inhibition of Antioxidant Function Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation HMOX1 HMOX1 Upregulation Oxidative_Stress->HMOX1 Ferroptosis Ferroptotic Cell Death Lipid_Peroxidation->Ferroptosis Iron Labile Iron Pool HMOX1->Iron Heme Catabolism Iron->Lipid_Peroxidation Fenton Reaction

Caption: Signaling pathway of this compound-induced ferroptosis.

Experimental Workflow for Verification of Ferroptosis Markers

The following workflow outlines the key steps for the independent verification of ferroptosis markers induced by this compound or other compounds.

Ferroptosis_Verification_Workflow Experimental Workflow for Ferroptosis Marker Verification Cell_Culture 1. Cell Culture (e.g., AML cells) Treatment 2. Treatment (this compound, Erastin, RSL3, etc.) Cell_Culture->Treatment Cell_Viability 3. Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Cell_Viability Lipid_ROS 4. Lipid ROS Measurement (C11-BODIPY 581/591) Treatment->Lipid_ROS Protein_Analysis 5. Protein Analysis (Western Blot for HMOX1, GPX4) Treatment->Protein_Analysis Data_Analysis 6. Data Analysis & Comparison Cell_Viability->Data_Analysis Lipid_ROS->Data_Analysis Protein_Analysis->Data_Analysis

Caption: A typical workflow for verifying ferroptosis markers.

Detailed Experimental Protocols

Cell Viability Assay

This protocol is for assessing cell viability using a luminescent-based assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat cells with a serial dilution of this compound or other ferroptosis inducers. Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine (B1682477) for general cell death).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.[1]

  • Assay: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.

Lipid ROS Measurement

This protocol uses the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation.

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the desired concentrations of ferroptosis inducers for the appropriate time (e.g., 2.5 hours).[2] Include a vehicle control and a positive control (e.g., cumene (B47948) hydroperoxide).

  • Probe Staining: Thirty minutes before the end of the treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 2.5 µM.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.

  • Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.

Western Blotting for Protein Markers

This protocol is for detecting changes in the expression of key ferroptosis-related proteins.

  • Cell Lysis: After treatment with ferroptosis inducers, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HMOX1, GPX4, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.

References

Evaluating Therapeutic Strategies: A Comparative Guide to CCW16-Induced Ferroptosis and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with novel modalities emerging to overcome the limitations of traditional approaches. This guide provides a comprehensive comparison of two distinct therapeutic strategies: the induction of ferroptosis by the covalent agent CCW16 and targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs). While both aim to eliminate cancer cells, their mechanisms, specificity, and therapeutic potential differ significantly. This document outlines the underlying biology, presents key quantitative data for a representative PROTAC, details essential experimental protocols for evaluation, and provides visual diagrams to elucidate these complex processes.

Introduction: Two Divergent Approaches to Cancer Cell Elimination

Initially investigated as a covalent ligand for an RNF4-based PROTAC, this compound was found to not induce the degradation of its intended target. Instead, its primary mechanism of action is the induction of a non-apoptotic, iron-dependent form of cell death known as ferroptosis.[1] This occurs through a non-selective, covalent modification of numerous cysteine-containing proteins, leading to oxidative stress and lipid peroxidation.[1]

In contrast, PROTACs represent a highly specific and catalytic approach to eliminating disease-causing proteins. These heterobifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] This strategy allows for the removal of a specific protein of interest with high precision.

This guide will compare and contrast these two modalities to provide researchers with a clear understanding of their respective therapeutic indices and the experimental methodologies required for their evaluation.

Quantitative Data Presentation

A direct quantitative comparison of the therapeutic index of this compound-based degraders is challenging, as they do not function as degraders but as ferroptosis inducers. Specific IC50 values for this compound-induced cell viability reduction are not consistently reported across a wide range of cancer cell lines in the available literature. Therefore, we present a qualitative summary for this compound and detailed quantitative data for a well-characterized PROTAC, MZ1, which targets the BRD4 protein for degradation.

Table 1: Profile of this compound as a Ferroptosis Inducer

ParameterDescriptionSource
Mechanism of Action Covalent modification of cysteine-containing proteins, including peroxiredoxins, leading to oxidative stress and RNF4-independent ferroptosis.[1]
Target(s) Non-selective, targets a broad range of cysteine-containing proteins.[1]
Cellular Effect Induction of heme oxygenase-1 (a ferroptosis marker), lipid peroxidation, and cell death.[1]
Potency (IC50) Not consistently reported in the reviewed literature for specific cancer cell lines.

Table 2: Quantitative Data for the BRD4-Degrader PROTAC MZ1

ParameterCell LineValueSource
DC50 (BRD4 degradation) H6618 nM
H83823 nM
HeLa< 100 nM[3][4]
Dmax (Maximum Degradation) HeLa (at 1 µM)>90%
IC50 (Cell Viability) Mv4-11 (AML)pEC50 = 7.6 (approx. 25 nM)
EOL11.5 nM[3][4]
HL-601.5 nM[3][4]
Binding Affinity (Kd for BRD4) BRD4 BD1/BD2382/120 nM[3][4]

Experimental Protocols

To evaluate and compare the therapeutic potential of a ferroptosis inducer like this compound and a targeted protein degrader like MZ1, a series of specific in vitro assays are required.

Evaluation of Ferroptosis Induction (this compound)
  • Cell Viability Assay (MTS/MTT):

    • Objective: To determine the cytotoxic effect of the compound.

    • Method: Seed cancer cells in 96-well plates and treat with a serial dilution of this compound for 24-72 hours. Add MTS or MTT reagent and measure the absorbance to determine the percentage of viable cells relative to a vehicle control. Calculate the IC50 value.

  • Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining):

    • Objective: To directly measure lipid peroxidation, a hallmark of ferroptosis.[5][6][7]

    • Method: Treat cells with this compound. Incubate the cells with 1-2 µM of C11-BODIPY 581/591 for 30 minutes.[5] Wash the cells and analyze by flow cytometry or fluorescence microscopy.[5][7] In the absence of lipid peroxidation, the probe fluoresces red, while oxidation shifts the fluorescence to green.[6] The ratio of green to red fluorescence indicates the level of lipid peroxidation.

  • Intracellular Iron Measurement (Ferrozine-based or Commercial Kits):

    • Objective: To assess the iron-dependent nature of cell death.

    • Method: Lyse cells treated with this compound. Use a ferrozine-based colorimetric assay or a commercially available kit to measure the total intracellular iron content.[8][9] An increase in labile iron is consistent with ferroptosis.

  • Glutathione (B108866) Depletion Assay:

    • Objective: To measure the level of glutathione (GSH), a key antioxidant that protects against ferroptosis.

    • Method: Prepare cell lysates from this compound-treated cells. Use a colorimetric or fluorometric assay kit to quantify the levels of total and oxidized glutathione (GSSG).[10][11][12][13] A decrease in the GSH/GSSG ratio is indicative of oxidative stress.

Evaluation of Targeted Protein Degradation (PROTACs)
  • Target Protein Degradation (Western Blot):

    • Objective: To quantify the reduction in the level of the target protein.

    • Method: Treat cells with the PROTAC at various concentrations and for different durations. Lyse the cells and perform SDS-PAGE followed by Western blotting using an antibody specific to the target protein (e.g., BRD4 for MZ1). Use a loading control (e.g., GAPDH) for normalization. Quantify the band intensities to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

  • Ternary Complex Formation (Co-Immunoprecipitation):

    • Objective: To confirm the PROTAC-mediated interaction between the target protein and the E3 ligase.[14][15][16][17]

    • Method: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the complex). Lyse the cells in a non-denaturing buffer.[14] Immunoprecipitate the E3 ligase (e.g., VHL for MZ1) using a specific antibody.[14] Perform Western blotting on the immunoprecipitated sample to detect the presence of the target protein.

  • Proteasome-Dependence Assay (Proteasome-Glo™):

    • Objective: To confirm that protein degradation is mediated by the proteasome.

    • Method: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Perform a Western blot for the target protein. Inhibition of degradation in the presence of the proteasome inhibitor confirms the involvement of the proteasome. Alternatively, use a Proteasome-Glo™ assay to measure proteasome activity in cell lysates.[3][4]

  • Selectivity Profiling (Proteomics):

    • Objective: To assess the selectivity of the degrader across the proteome.

    • Method: Treat cells with the PROTAC. Perform quantitative mass spectrometry-based proteomics to identify proteins that are downregulated. This will reveal any off-target degradation effects.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

CCW16_Ferroptosis_Pathway cluster_cell Cancer Cell This compound This compound Cysteines Cysteine Residues (e.g., in Peroxiredoxins) This compound->Cysteines Covalent Modification Oxidative_Stress Oxidative Stress Cysteines->Oxidative_Stress Inhibition of Antioxidant Enzymes GSH_Depletion GSH Depletion Oxidative_Stress->GSH_Depletion GPX4_Inactivation GPX4 Inactivation GSH_Depletion->GPX4_Inactivation Lipid_Peroxidation Lipid Peroxidation GPX4_Inactivation->Lipid_Peroxidation Accumulation of Lipid ROS Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis Iron Fe²⁺ Iron->Lipid_Peroxidation Fenton Reaction

Caption: this compound induces ferroptosis through non-selective covalent modification of cysteine residues.

PROTAC_Mechanism cluster_cell_protac Cellular Environment PROTAC PROTAC POI Protein of Interest (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Tags POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Catalyzes Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC Release

Caption: Mechanism of targeted protein degradation by a PROTAC molecule.

Experimental Workflow

Experimental_Workflow cluster_workflow Comparative Evaluation Workflow cluster_this compound This compound (Ferroptosis Induction) cluster_protac PROTAC (Targeted Degradation) Start Start: Compound of Interest (this compound vs. PROTAC) Cell_Viability Cell Viability Assay (Determine IC50) Start->Cell_Viability cluster_this compound cluster_this compound Cell_Viability->cluster_this compound cluster_protac cluster_protac Cell_Viability->cluster_protac Lipid_Peroxidation Lipid Peroxidation Assay (C11-BODIPY) Iron_Measurement Intracellular Iron Measurement GSH_Assay Glutathione Depletion Assay Western_Blot Target Degradation (Western Blot - DC50/Dmax) Co_IP Ternary Complex Formation (Co-Immunoprecipitation) Proteasome_Dep Proteasome Dependence (Proteasome Inhibitor) Selectivity Selectivity Profiling (Proteomics) Therapeutic_Index Evaluation of Therapeutic Index Selectivity->Therapeutic_Index cluster_this compound->Selectivity cluster_protac->Selectivity

Caption: Workflow for the comparative evaluation of a ferroptosis inducer and a targeted protein degrader.

Conclusion

The evaluation of this compound-based compounds has revealed a fascinating pivot from an intended targeted protein degrader to a non-selective inducer of ferroptosis. This highlights the critical importance of thorough mechanistic validation in drug discovery. While the non-selective nature of this compound presents challenges for its therapeutic index due to potential off-target toxicities, the induction of ferroptosis itself is a promising anti-cancer strategy, particularly for tumors resistant to apoptosis.

In contrast, targeted protein degraders like MZ1 offer a highly specific and potent approach to eliminating key cancer drivers. The ability to achieve substantial degradation of a target protein at low nanomolar concentrations, as demonstrated by MZ1, underscores the potential of this modality to achieve a wide therapeutic window.

For researchers in drug development, the choice between these strategies depends on the specific therapeutic context. For well-validated targets with available binders, the rational design of PROTACs offers a clear path toward selective and potent therapies. Conversely, for cancers with inherent vulnerabilities to oxidative stress, the exploration of ferroptosis inducers, with a focus on improving their selectivity, may provide a powerful alternative. This guide provides the foundational knowledge and experimental frameworks to aid in the evaluation and advancement of both promising therapeutic avenues.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Compound CCW16

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides comprehensive, step-by-step guidance for the proper and safe disposal of compound CCW16. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound to fully understand its chemical properties, hazards, and specific handling requirements.

Personal Protective Equipment (PPE): A minimum of the following PPE must be worn when handling this compound waste:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Waste Segregation and Collection

Proper segregation of chemical waste at the source is a critical step in ensuring safe and compliant disposal.

  • Designated Waste Containers: All waste containing this compound, both liquid and solid, must be collected in a designated, clearly labeled hazardous waste container.

  • Labeling: The container must be marked with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its primary hazards (e.g., Flammable, Corrosive, Toxic).

  • Liquid Waste: Collect all solutions containing this compound in a sealable, chemical-resistant container. Do not mix with other, incompatible waste streams.

  • Solid Waste: Dispose of contaminated consumables such as gloves, pipette tips, and empty vials in a designated solid hazardous waste container.

  • Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

Decontamination of Laboratory Equipment

Reusable glassware and equipment that have been in contact with this compound must be thoroughly decontaminated.

  • Triple Rinse Protocol: A triple-rinse method using a suitable solvent (e.g., ethanol (B145695) or acetone) is recommended. The initial two rinses should be collected and disposed of as liquid hazardous waste.[1]

Biohazardous Waste Considerations

If this compound is used in experiments involving biological materials, the resulting waste may be classified as both chemically hazardous and biohazardous. In such cases:

  • Follow your institution's biosafety protocols for the decontamination of potentially infectious materials, which may include autoclaving.

  • Ensure that the chosen decontamination method does not react adversely with this compound.

  • The waste must be managed as both biohazardous and chemical waste, following the strictest applicable guidelines.

Final Disposal Procedures

Under no circumstances should this compound or its solutions be poured down the drain.

  • Institutional EHS: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Waste Manifest: Ensure that a hazardous waste manifest accompanies the shipment for off-site disposal, as required by regulations.[2]

Quantitative Data for this compound Waste Management

The following table summarizes key quantitative parameters for the safe handling and disposal of this compound waste.

ParameterValueUnitRegulation/Guideline Reference
Satellite Accumulation Area Limit55Gallons40 CFR § 262.15
Acute Hazardous Waste Accumulation Limit1Quart40 CFR § 262.15
Small Quantity Generator (SQG) Limit< 6,000kg40 CFR § 262.16
SQG Accumulation Time (Standard)180Days40 CFR § 262.16
SQG Accumulation Time (>200 miles)270Days40 CFR § 262.16(d)
Large Quantity Generator (LQG) Accumulation Time90Days40 CFR § 262.17

Experimental Protocol: Neutralization of Acidic this compound Waste

This protocol outlines a general procedure for neutralizing acidic waste solutions of this compound before collection for final disposal. Note: This is a generalized protocol and must be adapted based on the specific concentration and properties of the this compound solution.

Materials:

  • Acidic this compound waste solution

  • Sodium bicarbonate (NaHCO₃) or other suitable weak base

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE

Procedure:

  • Place the container of acidic this compound waste in a fume hood on a stir plate.

  • Begin stirring the solution at a moderate speed.

  • Slowly add small portions of sodium bicarbonate to the solution. Be cautious as this may cause effervescence.

  • After each addition, allow the reaction to subside and then measure the pH of the solution using a pH strip or meter.

  • Continue adding the neutralizing agent in small increments until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, affix a "Hazardous Waste" label to the container with the full chemical name and note that it has been neutralized.

  • Store the container in a designated satellite accumulation area for pickup by EHS.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

CCW16_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Liquid, Solid, Sharps) ppe->segregate liquid Liquid Waste segregate->liquid Liquid solid Solid Waste segregate->solid Solid sharps Sharps Waste segregate->sharps Sharps decontaminate Step 3: Decontaminate Reusable Labware (Triple Rinse) segregate->decontaminate final_collection Step 5: Consolidate in Labeled Hazardous Waste Container liquid->final_collection solid->final_collection sharps->final_collection collect_rinse Collect First Two Rinses as Liquid Hazardous Waste decontaminate->collect_rinse collect_rinse->liquid biohazard_check Step 4: Biohazard Contamination? biohazard_protocol Follow Institutional Biohazard Protocol biohazard_check->biohazard_protocol Yes ehs_disposal Step 6: Arrange for Pickup by EHS or Licensed Contractor biohazard_check->ehs_disposal No biohazard_protocol->ehs_disposal final_collection->biohazard_check end End: Waste Properly Disposed ehs_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.